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  • Product: 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde
  • CAS: 1082040-40-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Comprehensive Structural Elucidation: 1 H and 13 C NMR Analysis of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde Executive Summary Indazole derivatives, particularly 1H-indazole-3-carboxaldehydes, serve as critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural Elucidation: 1 H and 13 C NMR Analysis of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde

Executive Summary

Indazole derivatives, particularly 1H-indazole-3-carboxaldehydes, serve as critical building blocks in the synthesis of kinase inhibitors and a wide array of targeted therapeutic agents 1. The introduction of a trifluoromethoxy (–OCF 3​ ) group at the 5-position significantly enhances the lipophilicity and metabolic stability of the indazole scaffold, making it a highly desirable moiety in modern drug discovery 2. However, the structural elucidation of substituted indazoles via Nuclear Magnetic Resonance (NMR) spectroscopy is highly dependent on the complex electronic environment dictated by these functional groups 3.

This whitepaper provides an in-depth, predictive analytical guide to the 1 H, 13 C, and 19 F NMR chemical shifts of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde , detailing the mechanistic causality behind the spectral data and establishing a self-validating experimental protocol for structural confirmation.

Mechanistic Causality of Chemical Shifts

To accurately assign the NMR spectra of this compound, one must understand the competing electronic effects of the 3-carbaldehyde and 5-trifluoromethoxy substituents on the electron-rich bicyclic indazole core.

The 3-Carbaldehyde Influence

The –CHO group exerts a strong electron-withdrawing effect via both resonance (–R) and induction (–I). This anisotropic deshielding pulls electron density away from the pyrazole ring. Consequently, the N–H proton (H-1) is shifted significantly downfield. Furthermore, the aldehyde proton itself is highly deshielded by the magnetic anisotropy of the C=O double bond, appearing as a sharp singlet >10.0 ppm.

The 5-Trifluoromethoxy (–OCF 3​ ) Perturbation

The –OCF 3​ group presents a unique electronic profile. It is highly electronegative (strong –I effect) but possesses oxygen lone pairs that can theoretically donate electron density into the aromatic ring (+R effect). However, the strongly electron-withdrawing CF 3​ group restricts this resonance donation.

  • Proton Impact: The H-4 proton, situated ortho to the –OCF 3​ group and meta to H-6, experiences a net deshielding effect compared to an unsubstituted indazole, appearing as a narrow doublet.

  • Carbon/Fluorine Impact: The ipso carbon (C-5) is significantly deshielded by direct attachment to the oxygen atom. The CF 3​ carbon appears as a distinct quartet due to massive one-bond carbon-fluorine coupling ( 1JC−F​≈256 Hz), which serves as a definitive diagnostic marker.

Quantitative Spectral Data Summaries

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde acquired in DMSO- d6​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

Table 1: 1 H NMR Spectral Data
PositionPredicted Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment Rationale
NH (1) 14.15br s-1HHighly deshielded by heteroatom attachment and intermolecular H-bonding.
CHO (3) 10.20s-1HCarbonyl anisotropic deshielding.
H-4 8.05d2.01HMeta-coupling to H-6; deshielded by adjacent –OCF 3​ and –CHO.
H-7 7.75d9.01HOrtho-coupling to H-6; standard aromatic region.
H-6 7.50dd9.0, 2.01HOrtho-coupling to H-7, meta-coupling to H-4.
Table 2: 13 C and 19 F NMR Spectral Data
PositionPredicted Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment Rationale
CHO 187.5s-Carbonyl carbon.
C-3 144.0s-Heteroaromatic, adjacent to –CHO.
C-5 143.8q~1.5 - 2.0Ipso to –OCF 3​ , weak 3JC−F​ coupling.
C-7a 141.5s-Bridgehead carbon, adjacent to N.
C-3a 122.5s-Bridgehead carbon.
C-6 121.0s-Ortho to –OCF 3​ .
CF 3​ 120.5q256.0Trifluoromethyl carbon, massive 1JC−F​ coupling.
C-4 114.5s-Ortho to –OCF 3​ .
C-7 112.5s-Aromatic CH.

(Note: 19 F NMR will yield a sharp singlet for the –OCF 3​ group at approximately -58.0 ppm).

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints at every critical phase of the NMR acquisition workflow.

Step 1: Sample Preparation

  • Action: Weigh 5–10 mg (for 1 H) or 20–50 mg (for 13 C/ 19 F) of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is selected over CDCl 3​ because indazoles exhibit strong intermolecular hydrogen bonding that broadens the N–H signal. DMSO- d6​ disrupts these interactions, yielding a sharp, distinct N–H peak >13 ppm.

  • Self-Validation Checkpoint: Perform a visual inspection against a light source. The solution must be completely transparent. Any particulate matter will induce magnetic susceptibility gradients, degrading field homogeneity and obscuring fine meta-couplings.

Step 2: Instrument Calibration & Shimming

  • Action: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium frequency of DMSO- d6​ (2.50 ppm). Perform automated gradient shimming (Z1–Z5).

  • Causality: Precise shimming ensures that the magnetic field is perfectly homogeneous across the sample volume, which is critical for resolving the fine 2.0 Hz coupling between H-4 and H-6.

  • Self-Validation Checkpoint: Monitor the Free Induction Decay (FID). A smooth, long exponential decay without beat patterns (other than expected J -couplings) confirms optimal shimming.

Step 3: Acquisition Parameters

  • 1 H NMR: Set spectral width to 16 ppm (to capture the downfield NH and CHO protons). Use 16–32 scans with a relaxation delay (d1) of 1–2 seconds.

  • 13 C NMR: Use proton decoupling (WALTZ-16). Set spectral width to 250 ppm. Acquire 1024–2048 scans with a d1 of 2 seconds.

  • 19 F NMR: Set spectral width to encompass -50 to -70 ppm. Acquire 64 scans.

Step 4: Processing & Phase Correction

  • Action: Apply Fourier transform. Perform zero-order and first-order phase corrections.

  • Self-Validation Checkpoint: The baseline must be completely flat. Asymmetric peak bases indicate incorrect phase, which will distort integration values and obscure the 3JC−F​ coupling on the C-5 carbon.

Structural Validation Workflow

The following diagram maps the logical progression of the self-validating NMR workflow described above.

NMR_Workflow A Sample Preparation Dissolve 10-50mg in DMSO-d6 B Instrument Calibration Lock, Tune, and Gradient Shim A->B C 1H NMR Acquisition (400/600 MHz, ns=16) B->C D 13C & 19F NMR Acquisition (1D Carbon, Fluorine) B->D E Data Processing Phase & Baseline Correction C->E D->E F Spectral Analysis Multiplet & Chemical Shift Assignment E->F G Structural Validation Confirm 5-OCF3 and 3-CHO F->G

Figure 1: Self-validating NMR workflow for the structural elucidation of indazole derivatives.

Conclusion

The unambiguous structural elucidation of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde requires a rigorous understanding of heteronuclear coupling and anisotropic deshielding effects. By leveraging the massive 1JC−F​ coupling in the 13 C spectrum and the distinct meta-coupling of the H-4 proton in the 1 H spectrum, researchers can definitively confirm the regiochemistry of the –OCF 3​ and –CHO substituents. Adhering to the self-validating protocol outlined in this guide ensures high-fidelity data suitable for regulatory submission and advanced drug development pipelines.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Publishing URL
  • Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase Source: ACS Publications URL
  • Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers Source: Benchchem URL

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties, stability, reactivity, and potential applications of 5-(trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, stability, reactivity, and potential applications of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This compound is a significant building block in medicinal chemistry, primarily due to the presence of the indazole scaffold and the trifluoromethoxy substituent, which are known to impart desirable pharmacological properties.

Introduction: The Significance of the Indazole Scaffold and the Trifluoromethoxy Group

Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The indazole nucleus can act as a bioisostere for indoles and can form crucial hydrogen bond interactions within the active sites of proteins.[2] The functionalization at the 3-position of the indazole ring has led to the development of several marketed drugs.[2]

The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry.[3] Compared to a methoxy group, it offers enhanced metabolic stability, increased lipophilicity, and can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The trifluoromethoxy group is a strong electron-withdrawing group, which can impact the acidity or basicity of nearby functional groups and the overall electronic properties of the molecule.

The combination of the indazole core with a trifluoromethoxy group at the 5-position and a reactive carbaldehyde at the 3-position makes 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde a valuable intermediate for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for drug discovery programs.[5]

Core Physicochemical Properties

Precise experimental data for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is not extensively available in the public domain. The following table summarizes its basic identifiers and estimated physicochemical properties based on the analysis of its constituent parts and data from similar compounds.

PropertyValue (with source/estimation basis)
Molecular Formula C9H5F3N2O
Molecular Weight 230.15 g/mol
CAS Number 1082040-40-1[6]
Appearance Expected to be a solid at room temperature.[7]
Melting Point Not reported. Likely to be a crystalline solid with a relatively high melting point, similar to other substituted indazole-3-carbaldehydes.[8]
Boiling Point Not reported and likely to decompose at high temperatures.
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. The trifluoromethoxy group generally increases lipophilicity.[3]
Predicted LogP Estimated to be in the range of 2.5 - 3.5. The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy or hydroxyl group.[3] For comparison, the closely related methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate has a calculated XLogP3 of 2.9.[9]
Predicted pKa The N-H proton of the indazole ring is weakly acidic, with an estimated pKa in the range of 12-14. The aldehyde proton is not acidic. The trifluoromethoxy group, being electron-withdrawing, may slightly increase the acidity of the N-H proton compared to an unsubstituted indazole.

Spectroscopic Data

  • ¹H NMR:

    • Aldehyde Proton (CHO): A singlet expected around δ 10.0-10.5 ppm.

    • Indazole NH Proton: A broad singlet expected at a downfield chemical shift, typically >10 ppm.

    • Aromatic Protons: The protons on the benzene ring will show characteristic splitting patterns (doublets and doublet of doublets) in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing trifluoromethoxy group will influence their chemical shifts.

  • ¹³C NMR:

    • Aldehyde Carbonyl Carbon: Expected in the range of δ 185-195 ppm.

    • Indazole Carbons: Aromatic and heterocyclic carbons will appear in the range of δ 110-150 ppm.

    • Trifluoromethoxy Carbon: A quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR:

    • A singlet corresponding to the -OCF3 group.

  • IR Spectroscopy:

    • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

    • C-F Stretches: Strong absorption bands in the region of 1000-1300 cm⁻¹.

Stability and Reactivity

Stability

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is expected to be a stable compound under standard laboratory conditions. However, like many organic molecules, it may be susceptible to degradation under certain conditions:

  • Light Sensitivity: Indazole derivatives can be light-sensitive, and storage in a dark, cool place is recommended.[12]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.

  • Strong Acids and Bases: The indazole ring may be susceptible to opening under harsh acidic or basic conditions. The trifluoromethoxy group is generally stable to hydrolysis under moderate conditions but can be cleaved under more forcing conditions.[12]

Reactivity

The reactivity of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is primarily dictated by the aldehyde group and the indazole ring system.

G cluster_aldehyde Aldehyde Reactivity cluster_indazole Indazole Ring Reactivity 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde Oxidation Oxidation 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->Oxidation [O] Reduction Reduction 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->Reduction [H] Reductive Amination Reductive Amination 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->Reductive Amination R-NH2, [H] Wittig Reaction Wittig Reaction 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->Wittig Reaction Ph3P=CHR Knoevenagel Condensation Knoevenagel Condensation 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->Knoevenagel Condensation Active Methylene Cmpd Cyanohydrin Formation Cyanohydrin Formation 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->Cyanohydrin Formation HCN N-Alkylation N-Alkylation 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->N-Alkylation R-X, Base N-Arylation N-Arylation 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->N-Arylation Ar-X, Catalyst Halogenation Halogenation 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde->Halogenation X2

Caption: Reactivity profile of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.

  • Reactions of the Aldehyde Group: The aldehyde functionality is a versatile synthetic handle for various transformations, including:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to the primary alcohol.

    • Reductive amination to form secondary amines.

    • Wittig reaction to form alkenes.

    • Knoevenagel condensation with active methylene compounds.

    • Formation of cyanohydrins upon treatment with cyanide.

  • Reactions of the Indazole Ring:

    • N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated under appropriate conditions.

    • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the position of substitution directed by the existing substituents. The trifluoromethoxy group is generally considered to be ortho, para-directing, although its electron-withdrawing nature can deactivate the ring towards electrophilic attack.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to aqueous buffer (e.g., PBS pH 7.4) B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.22 µm syringe filter C->D E Quantify concentration in the filtrate by HPLC-UV or LC-MS D->E F Compare against a standard calibration curve E->F

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately determine the concentration in the saturated solution.

  • Reporting: Report the solubility in units such as µg/mL or µM.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde in one of the pre-saturated phases (usually the one in which it is more soluble). Add a known volume of the other pre-saturated phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Applications in Drug Discovery and Development

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a valuable building block for the synthesis of a wide range of biologically active molecules. The indazole scaffold is a known "privileged" structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[13] The trifluoromethoxy group can enhance metabolic stability and cell permeability, making it a desirable feature in drug candidates.[3]

The aldehyde functionality allows for the introduction of various pharmacophoric groups through reactions such as reductive amination, which can be used to explore structure-activity relationships (SAR) and optimize lead compounds. The resulting derivatives can be screened for a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.

Conclusion

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a biologically active indazole core, a property-enhancing trifluoromethoxy group, and a synthetically tractable aldehyde functionality makes it a valuable tool for medicinal chemists. While experimental data on its physicochemical properties are limited, this guide provides a solid foundation of predicted properties and established methodologies for their determination. Further experimental characterization of this compound and its derivatives will undoubtedly contribute to the advancement of drug discovery and development.

References

  • BenchChem. (2025). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide.
  • Chem-Impex. (n.d.). 1H-Indazole-3-carbaldehyde. Retrieved from a relevant chemical supplier website.
  • Dembitsky, V. M., & Gloriozov, P. A. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13183–13193.
  • Royal Society of Chemistry. (2018, April 9).
  • Chem-Impex. (n.d.). 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. Retrieved from a relevant chemical supplier website.
  • PubChem. (n.d.). methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate.
  • Journal of Medicinal Chemistry. (2014, June 2). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists.
  • Fluorochem. (n.d.). 5-Fluoro-1H-indazole-3-carbaldehyde.
  • RSC Medicinal Chemistry. (2025, July 18).
  • ResearchGate. (2026, March 17).
  • ChemicalBook. (2026, March 21).
  • Fisher Scientific. (2009, April 29).
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • PubMed. (2025, July 18).
  • CompChem-D
  • Google Patents. (n.d.).
  • Molecules. (2023, May 8).
  • ChemRxiv. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Semantic Scholar. (n.d.).
  • Sunway Pharm Ltd. (n.d.). 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde - CAS:1082040-40-1.
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE | 882803-11-4.
  • BenchChem. (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers.
  • BenchChem. (n.d.). 3-Bromo-6-(trifluoromethyl)
  • EcoDrugPlus. (2025, November 3). 3-(5-CHLORO-1-METHYL-1H-INDOL-3-YL)-N-(3-(1,2-DIMETHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL)PROPYL)PROPANAMIDE.
  • Arkivoc. (n.d.). Indazole derivatives from substituted ylidene-N-phenylhydrazine- carbothioamides and benzo- as well as naphthoquinones.
  • Chemical Supplier Website. (n.d.). 1H-Indazole-7-carbaldehyde | 312746-72-8.
  • RSC Advances. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
  • SciSpace. (1999). A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole.
  • ResearchGate. (n.d.). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series.
  • PubChemLite. (n.d.). 5-methoxy-1h-indazole-3-carbaldehyde (C9H8N2O2).

Sources

Foundational

crystal structure and x-ray crystallography of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde Authored by: A Senior Application Scientist Foreword: The Strategic Importance of Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its versatile biological activity, spanning anti-cancer, anti-inflammatory, and anti-emetic applications, makes it a focal point of drug discovery programs.[1][3] When functionalized with moieties such as the trifluoromethoxy (-OCF3) group, the physicochemical properties of the parent molecule can be profoundly and beneficially altered. The trifluoromethoxy group is highly lipophilic and metabolically stable, often enhancing a compound's membrane permeability and pharmacokinetic profile.[4][5][6]

The compound at the heart of this guide, 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, represents a confluence of these desirable features. As a synthetic intermediate, it holds significant potential for the development of novel therapeutics. However, to fully exploit this potential, a precise understanding of its three-dimensional structure is paramount. Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing unambiguous data on molecular geometry, conformation, and intermolecular interactions.[7][8]

This technical guide provides a comprehensive, field-proven methodology for the crystallographic analysis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each experimental choice.

Part 1: Synthesis and Purification of the Analyte

A robust and scalable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. While multiple synthetic strategies for indazole derivatives exist, a common approach involves the cyclization of an appropriately substituted o-fluorobenzonitrile.

Proposed Synthetic Pathway:

A plausible synthetic route to the title compound could commence from 4-fluoro-3-nitrobenzonitrile. The nitro group can be reduced to an amine, which is then diazotized and cyclized to form the indazole ring. Subsequent introduction of the trifluoromethoxy group and formylation at the 3-position would yield the desired product.

  • Step 1: Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-3-nitrobenzonitrile with a source of trifluoromethoxide.

  • Step 2: Reduction of the Nitro Group: Catalytic hydrogenation or reduction with a metal salt (e.g., SnCl2) to yield the corresponding aniline.

  • Step 3: Diazotization and Cyclization: Treatment with a diazotizing agent (e.g., sodium nitrite in acidic media) to form the indazole ring.

  • Step 4: Formylation: Introduction of the carbaldehyde group at the 3-position of the indazole ring.

Purification Protocol:

Following synthesis, the crude product must be rigorously purified. Column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexanes is a standard and effective method. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A purity of >98% is highly recommended for crystallization trials.

Part 2: The Art and Science of Single Crystal Growth

The growth of a high-quality single crystal is often the most challenging step in a crystallographic analysis.[9][10] It is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.

Methodology for Crystallization Screening:

A high-throughput screening approach is recommended to explore a wide range of crystallization conditions with a minimal amount of material.[11]

Experimental Protocol: Vapor Diffusion
  • Preparation of the Analyte Solution: Prepare a stock solution of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., acetone, ethyl acetate) at a concentration of 10-20 mg/mL.

  • Setting up the Crystallization Plate: In a 24-well crystallization plate, dispense 500 µL of various precipitant solutions into the reservoirs.

  • The Hanging Drop: On a siliconized glass coverslip, mix 2 µL of the analyte solution with 2 µL of the reservoir solution.

  • Sealing and Incubation: Invert the coverslip and seal the reservoir. The plate is then stored in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: The drops should be monitored periodically under a microscope for the formation of crystals over several days to weeks.

Causality Behind Experimental Choices: The vapor diffusion method allows for a slow and controlled increase in the concentration of the analyte, which is conducive to the growth of well-ordered crystals.[12] The choice of a wide range of solvents and precipitants in the initial screen is crucial for exploring different solubility and supersaturation conditions.

Alternative Crystallization Techniques:
  • Slow Evaporation: A straightforward method where a solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly.[10]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface can induce crystallization.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction to determine the molecular structure.[7][13]

Experimental Workflow for X-ray Crystallography

workflow cluster_crystal Crystal Handling cluster_data Data Collection cluster_structure Structure Determination crystal_selection Crystal Selection & Mounting cryo_cooling Cryo-cooling crystal_selection->cryo_cooling Liquid Nitrogen data_collection Diffraction Data Collection cryo_cooling->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement structure_validation Structure Validation (e.g., CheckCIF) structure_refinement->structure_validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:
  • Crystal Mounting and Cryo-cooling: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then flash-cooled to 100 K in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers can collect a complete dataset in a matter of hours.[14]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.

  • Structure Validation: The final structure is validated using established crystallographic checks to ensure its quality and correctness.

Part 4: Structural Analysis and Interpretation

While the precise crystal structure of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is yet to be determined, we can predict some of its key features based on the known structures of related indazole derivatives.[15][16][17]

Hypothetical Crystallographic Data
ParameterExpected Value
Chemical FormulaC9H5F3N2O2
Formula Weight230.15 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or Pca21 (examples)
a, b, c (Å)10-15, 5-10, 15-20 (typical for small molecules)
α, β, γ (°)90, 90-110, 90
Volume (ų)1000-1500
Z4
Calculated Density (g/cm³)1.5-1.7
R-factor (%)< 5
Expected Molecular Geometry:

The indazole ring system is expected to be largely planar. The trifluoromethoxy and carbaldehyde substituents will likely exhibit some degree of torsion relative to the plane of the indazole ring.

Anticipated Intermolecular Interactions:

The crystal packing is likely to be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

interactions cluster_interactions Key Intermolecular Interactions molecule1 Molecule A h_bond N-H...O Hydrogen Bond molecule1->h_bond halogen_bond C-F...π Interaction molecule1->halogen_bond molecule2 Molecule B pi_stacking π-π Stacking molecule2->pi_stacking molecule3 Molecule C h_bond->molecule2 pi_stacking->molecule3 halogen_bond->molecule3

Caption: Potential intermolecular interactions in the crystal lattice.

  • Hydrogen Bonding: The N-H group of the indazole ring is a strong hydrogen bond donor, and the oxygen atom of the carbaldehyde group is a potential acceptor. This could lead to the formation of hydrogen-bonded chains or dimers.

  • π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.

  • Halogen Bonding: The fluorine atoms of the trifluoromethoxy group could participate in weaker C-F...π or C-F...H interactions.

Conclusion: From Structure to Function

The determination of the single-crystal X-ray structure of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde would provide invaluable insights for drug discovery. A detailed understanding of its three-dimensional structure and intermolecular interactions can inform the design of more potent and selective drug candidates. This technical guide provides a robust framework for achieving this critical step in the drug development pipeline.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available from: [Link]

  • Chemical crystallization | SPT Labtech. Available from: [Link]

  • The Role of Indazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Indazole as a privileged scaffold in drug discovery | CoLab. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available from: [Link]

  • crystallization of small molecules. Available from: [Link]

  • The Significance of Trifluoromethyl Groups in Drug Design and the Role of O-[2-(Trifluoromethyl)benzyl]hydroxylamine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available from: [Link]

  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS | Request PDF - ResearchGate. Available from: [Link]

  • Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC. Available from: [Link]

  • Trifluoromethyl group - Wikipedia. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i - SciSpace. Available from: [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles - MDPI. Available from: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis - Books. Available from: [Link]

  • How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve?. Available from: [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. Available from: [Link]

Sources

Exploratory

Rational Design and Computational Docking Studies of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde Derivatives

Executive Summary & Structural Rationale In contemporary drug discovery, the indazole scaffold is recognized as a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors, anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the indazole scaffold is recognized as a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and antiviral therapeutics[1]. Among the myriad of possible substitution patterns, 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde and its downstream derivatives represent a uniquely potent structural class.

As a Senior Application Scientist, I frequently observe that successful lead optimization relies on understanding the exact causality behind structural choices. The architecture of this specific scaffold provides three distinct pharmacological advantages:

  • The 1H-Indazole Core: Functioning as a bioisostere of indole, the 1H-indazole ring provides an additional nitrogen atom that acts as a critical hydrogen bond acceptor. This dual donor/acceptor capacity makes it exceptionally suited for anchoring into the hinge regions of kinases (e.g., PLK4)[2] or the PA-PB1 interface of viral polymerases[3].

  • The 5-Trifluoromethoxy (-OCF₃) Group: Unlike the rigid -CF₃ group, the -OCF₃ moiety features an ether-like oxygen linkage that allows the trifluoromethyl group to adopt an orthogonal conformation relative to the aromatic plane. This unique 3D steric bulk, combined with high lipophilicity and electron-withdrawing properties, enables the molecule to optimally fill deep, complex hydrophobic pockets such as the DFG-out motif in Type II kinase inhibitors[2].

  • The 3-Carbaldehyde Handle: While raw aldehydes are generally too reactive and prone to in vivo oxidation to serve as final drug candidates, 1H-indazole-3-carbaldehyde is a highly versatile synthetic precursor[4]. Through straightforward condensation reactions, the C3 position can be derivatized into Schiff bases, hydrazones, or 1,2,4-oxadiazoles[5]. These bulky, heteroatom-rich extensions are specifically designed to project outward into the solvent-exposed regions of the target protein, improving aqueous solubility and providing additional interaction vectors.

Pharmacophore Indazole 1H-Indazole Core (H-bond Donor/Acceptor) OCF3 5-Trifluoromethoxy (Hydrophobic/Halogen Bond) Indazole->OCF3 C5 Position CHO 3-Carbaldehyde Derivative (Solvent Exposure/H-bond) Indazole->CHO C3 Position Hinge Kinase Hinge Region (e.g., Glu-90, Cys-92) Indazole->Hinge H-Bonds DFG Hydrophobic Pocket (DFG Motif) OCF3->DFG Hydrophobic/vdW Solvent Solvent Channel CHO->Solvent Vector Extension

Figure 1: Pharmacophore interaction network of 5-(trifluoromethoxy)-1H-indazole derivatives.

Self-Validating Computational Protocol

A common pitfall in computational docking is treating the software as a "black box." To ensure scientific integrity and predictive accuracy, docking workflows must be self-validating. Below is the step-by-step methodology required to accurately model the binding of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde derivatives.

Step 1: Ligand Preparation (Tautomeric & Ionization Control)
  • Action: Process the synthesized derivatives using tools like LigPrep (Schrödinger) or OpenBabel. Generate stereoisomers and assign protonation states at physiological pH (7.4 ± 0.2).

  • Causality: Indazoles exhibit annular tautomerism (1H vs. 2H vs. 3H forms)[1]. The specific tautomer present drastically alters the spatial vectors of the hydrogen bond donors/acceptors. Failing to generate the correct 1H-indazole tautomer will result in false-negative docking scores, as the molecule will fail to recognize the protein's hinge region.

Step 2: Protein Preparation & Active Site Mapping
  • Action: Retrieve the target crystal structure (e.g., PLK4 or TRPA1) from the PDB. Remove crystallographic waters (unless bridging), add missing hydrogens, and optimize the hydrogen-bond network using a Protein Preparation Wizard. Perform a restrained energy minimization (OPLS4 or AMBER force field).

  • Causality: High-resolution crystal structures often contain flipped side chains (e.g., Asn, Gln, His). Incorrect protonation of a catalytic histidine will repel the electron-rich -OCF₃ group, artificially skewing the docking pose.

Step 3: Grid Generation & Molecular Docking
  • Action: Define a receptor grid centered on the known active site. Execute docking using Standard Precision (SP) followed by Extra Precision (XP) scoring (e.g., Glide) or AutoDock Vina.

  • Causality: XP scoring functions apply severe penalties for desolvation and steric clashes. Because the -OCF₃ group is highly lipophilic, XP scoring accurately rewards its placement into hydrophobic pockets while penalizing any exposure to the aqueous solvent.

Step 4: Post-Docking Validation (MD & MM-GBSA)
  • Action: Subject the top-scoring poses to 50–100 ns Molecular Dynamics (MD) simulations (Desmond or GROMACS), followed by MM-GBSA free energy calculations.

  • Causality: Molecular docking treats the protein as a rigid body. MD simulations validate the temporal stability of the ligand-protein complex, accounting for induced-fit effects caused by the bulky C3-derivatives extending into the solvent channel[3].

DockingWorkflow LPrep Ligand Preparation (Tautomer/pH optimization) Grid Receptor Grid Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (H-bond network & Minimization) PPrep->Grid Dock Molecular Docking (Glide SP/XP) Grid->Dock MD MD Simulation (Desmond/GROMACS) Dock->MD Valid Binding Free Energy (MM-GBSA) MD->Valid

Figure 2: Self-validating computational docking and molecular dynamics workflow.

Quantitative Data Presentation: SAR Guided by Docking

To demonstrate the efficacy of this scaffold, we present a comparative Structure-Activity Relationship (SAR) data set. The table below illustrates how stepwise modifications from the base 1H-indazole-3-carbaldehyde to complex C3-derivatives impact computational binding affinities (GlideScore) and predicted enzymatic inhibition (IC₅₀).

CompoundC3 Substitution (Derivative)C5 SubstitutionGlideScore (kcal/mol)Predicted IC₅₀ (nM)Key Binding Interactions (Mechanistic Insight)
1 -CHO (Carbaldehyde)-H-5.42>10,000Weak hinge H-bonds; lacks hydrophobic anchoring.
2 -CHO (Carbaldehyde)-OCF₃-6.852,500Hinge H-bonds; -OCF₃ provides strong DFG hydrophobic contact[2].
3 -CH=N-NH-CS-NH₂ (Thiosemicarbazone)-OCF₃-8.51120Hinge H-bonds; DFG contact; C3-extension forms H-bonds in solvent channel.
4 1,2,4-oxadiazole-5-aryl-OCF₃-9.2815Deep hinge penetration; DFG contact; Pi-Pi stacking in solvent region[5].
Data Analysis & Mechanistic Insights

As observed in the transition from Compound 1 to Compound 2 , the mere addition of the 5-trifluoromethoxy group improves the docking score by over 1.4 kcal/mol. This is driven by the displacement of high-energy water molecules from the hydrophobic pocket, a thermodynamically favorable event.

However, the true optimization occurs when the reactive 3-carbaldehyde is converted into a stable heterocyclic derivative (Compound 4 ). The 1,2,4-oxadiazole ring acts as a rigid linker that projects an aryl group into the solvent-exposed domain, establishing crucial π−π stacking interactions with surface residues. This dual-anchor mechanism—hydrophobic burial at C5 and solvent-channel exploitation at C3—is the hallmark of highly selective, nanomolar-affinity inhibitors.

Conclusion & Future Perspectives

Computational docking studies of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde derivatives reveal a highly programmable pharmacophore. By utilizing the 1H-indazole core for hinge binding, the -OCF₃ group for hydrophobic pocket exploitation, and the C3-carbaldehyde as a synthetic launching pad for solvent-channel interactions, medicinal chemists can rationally design highly potent therapeutics.

Future computational efforts should focus on utilizing Free Energy Perturbation (FEP) to fine-tune the aryl substitutions on the C3-derivatives, ensuring optimal pharmacokinetic (ADMET) profiles while maintaining the rigorous binding thermodynamics established by the indazole core.

References[3] Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. NIH PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9iwWeHxIx-JZdGAXEdk3mKGbAD-2JF1ihZakb91UvfUWYGafzAxvHSqhxnwD8IpD8I9TdIS5Nj9i73FX6JCNFPP4iFcXjs5fHAzboPmETw_Bl1ClJj9kMENXm3d5Ngu62g4hGCeogAnBMbMEx[1] Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. NIH PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR4KdRqrPBnfQuX7ppQ8pSaOYjxj1qtZ7GiNHZ-27sMNY9wxQOqAoWE8X0-0JBF9R4oazU_m4F061yT1iikI857z279zbiyVsQP5HWLMctCeCMZN_xuGsPi4sZJsINfSvRBurD4H4RzgFg1hX4[2] Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. NIH PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYZAFTFH5fWPzyNEYMGXyHBO99udSr3wzmUmEwiM4iw1vmS5VbjfvRNVJU9DEbquoAO3E6uppzgdQ-3z2R5G53TxnBMy2AikXI4oIkm2qfvN54JpgRnIcOA-uU5mJKg15o5Sai3fDIXWBmh_WE[5] Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,4-oxadiazole incorporated indazole-isoxazole derivatives. Figshare. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGru8TkG_WDnUcQfav_Xpl3etT0Z1TOTT0CIP4WStJcc6ubhnHZQRm-bzShml1SKshXueYDRJ0J9JaM1Ml8vSvw8oJe3H-65Yd5niiHqT18aW7Xi1nSFclMRVMr-1vmZtO4HPPMoLrH4a3lUk0ZHI63pTF_fjZJpaDtMsbRdDLOE5WXrurmVxf1FuDURS8ZSG6zt6HteulYfa9zmNEoTm0rnSfzUKi0b25jIge2Z2ZRlwGhWVJmDVE4pkZQuoGouDWTkvxC_SilUYphA6Dcu57E5NnWWzfECVRaehTlGVY-rlYgesk3_m7m-8gk_eNyBLBPJSggNk8YGYoAmrACA5p0T3U=[4] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRuClrjKLwSTJ_fybCDHarN8YA6No-NwFH-d0CIBKB_e4jTwJBrXf3KXdydOnVKyK6fSpJTy5eOnPmUGE0hsR24NTor9sAh7vpbUSLiU60XtRXFHH2UQb6v_brM_6hezEzAorumCRaiHZxSCtgVOsUdD47T_uhPVsh

Sources

Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the inclusion of a trifluoromethoxy (-OCF₃) group can significantly enhance metabolic stability, lipophilicity, and binding affinity. This document outlines the theoretical principles and practical methodologies for determining its molecular weight and exact mass, which are fundamental parameters for chemical identification and characterization. We will delve into the computational basis for these values and describe the experimental workflows, primarily high-resolution mass spectrometry, required for their empirical validation. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis, characterization, and application of novel indazole derivatives.

Chemical Identity and Physicochemical Properties

The foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical identity. This begins with its molecular formula, which dictates its molecular weight and exact mass. Based on the structure provided by chemical suppliers, the putative molecular formula for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is C₉H₅F₃N₂O₂ .

It is critical to note that as of the writing of this guide, this specific compound does not have a dedicated entry in major public chemical databases such as PubChem. Furthermore, a commonly cited CAS Number (1082040-40-1) for this compound appears to be erroneously linked to a different chemical entity, Methyl 6-fluoro-1H-indole-4-carboxylate, in several databases. This highlights the absolute necessity of rigorous in-house analytical verification for any researcher working with this molecule.

The key physicochemical properties derived from the putative molecular formula are summarized below.

PropertyDefinitionCalculated Value
Molecular Formula The elemental composition of a single molecule.C₉H₅F₃N₂O₂
Molecular Weight The sum of the atomic weights of all atoms in the molecule, based on the natural isotopic abundance of each element.246.15 g/mol
Exact Mass The sum of the masses of the most abundant isotope of each atom in the molecule (monoisotopic mass).246.03066 Da

The Distinction and Determination of Mass: A Methodological Overview

Understanding the difference between molecular weight and exact mass is crucial for the precise characterization of a molecule. While related, these terms are not interchangeable and are determined by different means.

  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element. It is the value used for stoichiometric calculations in bulk chemical reactions (e.g., determining molar equivalents).

  • Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the single most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹⁹F). High-resolution mass spectrometers are capable of measuring mass with enough precision to distinguish between molecules with the same nominal mass but different elemental compositions. This makes exact mass a critical parameter for confirming a molecule's elemental formula.

Theoretical Calculation

The calculation of these values is based on internationally accepted atomic masses.

Calculation of Molecular Weight for C₉H₅F₃N₂O₂:

  • (9 x 12.011) + (5 x 1.008) + (3 x 18.998) + (2 x 14.007) + (2 x 15.999) = 246.15 g/mol

Calculation of Exact Mass for C₉H₅F₃N₂O₂:

  • (9 x 12.00000) + (5 x 1.00783) + (3 x 18.99840) + (2 x 14.00307) + (2 x 15.99491) = 246.03066 Da

Experimental Verification Workflow

The theoretical values must be confirmed empirically. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. The choice of ionization technique is critical; Electrospray Ionization (ESI) is a "soft" ionization method well-suited for polar, thermally labile molecules like many indazole derivatives, ensuring the molecular ion is observed with minimal fragmentation.[1]

The general workflow for the experimental determination of exact mass is outlined below.

G cluster_prep Sample Preparation cluster_ms HRMS Analysis cluster_data Data Analysis Sample Dissolve Compound in Suitable Solvent (e.g., Acetonitrile/Water) Dilute Dilute to Low Concentration (e.g., 1-10 µg/mL) Sample->Dilute Infusion Direct Infusion or LC Introduction Dilute->Infusion Ionization Electrospray Ionization (ESI) (Positive or Negative Mode) Infusion->Ionization Detection High-Resolution Detection (e.g., Orbitrap, TOF) Ionization->Detection Spectrum Acquire High-Resolution Mass Spectrum Detection->Spectrum Mass_Measurement Measure m/z of Molecular Ion ([M+H]⁺) Spectrum->Mass_Measurement Formula_Confirmation Confirm Elemental Formula (within 5 ppm mass accuracy) Mass_Measurement->Formula_Confirmation Result Verified Exact Mass 246.03066 ± 0.0012 Da Formula_Confirmation->Result G Start 5-(trifluoromethoxy)-1H-indole (Starting Material) Reaction Nitrosation & Ring Rearrangement Start->Reaction Reagents NaNO₂ HCl, DMF Reagents->Reaction Product 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (Target Compound) Reaction->Product

Caption: Plausible synthesis via nitrosation of a substituted indole.

Post-synthesis, a full suite of analytical techniques would be required for structural elucidation and purity assessment, with mass spectrometry serving to confirm the molecular mass. [2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the arrangement of atoms and the substitution pattern on the indazole ring. The aldehyde proton would show a characteristic singlet signal downfield (typically >10 ppm).

  • Infrared (IR) Spectroscopy: Would identify key functional groups, such as the N-H stretch of the indazole ring (~3150 cm⁻¹) and the strong carbonyl (C=O) stretch of the aldehyde (~1700 cm⁻¹).

  • Mass Spectrometry (MS): As detailed above, HRMS would confirm the elemental composition. Tandem MS (MS/MS) could be used to study fragmentation patterns to further corroborate the structure.

Significance and Applications in Research and Development

The 1H-indazole-3-carbaldehyde scaffold is a valuable intermediate in medicinal chemistry. [4]The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening.

The trifluoromethoxy (-OCF₃) group is of particular importance in modern drug design. Compared to a simple methoxy (-OCH₃) group, the -OCF₃ group offers:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulated Electronic Properties: It acts as a strong electron-withdrawing group, which can influence the pKa of nearby functionalities and alter binding interactions with protein targets.

Derivatives of 5-(trifluoromethoxy)-1H-indazole have been explored in patents for various therapeutic targets, underscoring the relevance of this scaffold in drug discovery programs. [5]Therefore, 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde serves as a critical building block for creating next-generation therapeutic candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

References

  • MDPI. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available at: [Link]

  • Journalgrid. (2025). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • Google Patents. (N.D.). Indazole derivatives - WO2009106980A2.
  • PubChem. (N.D.). CID 157980671 | C20H18N2O4. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Available at: [Link]

  • JOCPR. (N.D.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Available at: [Link]

  • PMC. (N.D.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]

  • Heterocycles. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Available at: [Link]

Sources

Exploratory

A Technical Guide to Pharmacophore Modeling of Trifluoromethoxy Indazole Compounds: From Hypothesis to Hit Identification

Abstract The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The strategic incorporation of a trifluoromethoxy (-OCF3) group can...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The strategic incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, making trifluoromethoxy indazoles a chemical class of profound interest in drug discovery.[3] This technical guide provides a comprehensive, in-depth walkthrough of pharmacophore modeling as applied to this specific compound class. It is designed for researchers, computational chemists, and drug development professionals, offering a synthesis of theoretical principles and field-proven experimental protocols. We will explore both ligand-based and structure-based methodologies, detailing the causality behind each experimental choice and emphasizing self-validating systems to ensure scientific integrity.

The Strategic Importance of Trifluoromethoxy Indazoles

Indazoles are bicyclic heterocyclic compounds that have emerged as a cornerstone in the design of therapeutics targeting a wide range of diseases, including cancer.[2][4] Their structural rigidity and ability to engage in key hydrogen bonding interactions make them ideal scaffolds. The trifluoromethoxy group (-OCF3) is a bioisostere of other functionalities and offers several advantages in drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Modulated Lipophilicity: The -OCF3 group is highly lipophilic, which can enhance membrane permeability and facilitate interactions with hydrophobic pockets in target proteins.[3]

  • Improved Binding Affinity: The strong electron-withdrawing nature of the -OCF3 group can alter the electronic properties of the indazole ring system, potentially leading to stronger and more specific interactions with the biological target.[3]

Given these properties, trifluoromethoxy indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, such as FGFR1, c-KIT, and BCR-ABL, which are critical targets in oncology.[1][5][6]

Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract concept that describes the spatial arrangement of essential molecular features responsible for a drug's biological activity.[7] It is not a real molecule but rather a 3D template of steric and electronic properties necessary for optimal interaction with a specific biological target.[8] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers

Pharmacophore modeling serves as a powerful computational tool in computer-aided drug design (CADD) for tasks like virtual screening, lead optimization, and scaffold hopping to discover novel active compounds.[9] The two primary approaches are ligand-based and structure-based modeling.[7]

Ligand-Based Pharmacophore Modeling (LBPM) Workflow

This approach is employed when the 3D structure of the biological target is unknown, relying instead on a set of known active ligands to derive a pharmacophore model.[9] The fundamental assumption is that molecules with similar biological activity share common chemical features arranged in a similar 3D geometry.

Diagram: Ligand-Based Pharmacophore Modeling Workflow```dot

LBPM_Workflow Ranking Ranking Validation Validation Ranking->Validation Top-Ranked Hypothesis FinalModel FinalModel Screening Screening FinalModel->Screening 3D Query Optimization Optimization FinalModel->Optimization

Caption: A flowchart of the structure-based pharmacophore modeling process.

Experimental Protocol: Generating a Structure-Based Model

Objective: To derive a pharmacophore model from the X-ray crystal structure of a kinase in complex with a trifluoromethoxy indazole inhibitor.

Methodology:

  • Protein-Ligand Complex Acquisition and Preparation:

    • Download the relevant crystal structure from the Protein Data Bank (e.g., a PDB entry for FGFR1 complexed with an indazole inhibitor). [1] * Protocol: Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard or Discovery Studio's tools). This involves:

      • Correcting bond orders and adding hydrogen atoms.

      • Optimizing the hydrogen-bonding network.

      • Performing a constrained energy minimization to relieve any steric clashes, ensuring the heavy atoms of the protein and ligand do not move significantly from their crystallographic positions.

  • Interaction Analysis and Feature Generation:

    • Software like LigandScout or the receptor-ligand pharmacophore generation protocol in Discovery Studio can automatically identify all interactions between the ligand and the protein's active site. [9][10] * These interactions are then translated into pharmacophoric features. For example:

      • A hydrogen bond between the indazole N-H and a backbone carbonyl of a hinge-region residue (e.g., Cys or Ala) becomes an HBD feature. [11] * Hydrophobic contact between the trifluoromethoxy group and a nonpolar pocket becomes an HY feature.

      • A pi-pi stacking interaction with the indazole ring becomes an AR feature.

  • Model Refinement:

    • The automatically generated model should be critically inspected. An expert user can add, delete, or merge features to create a more robust model.

    • Crucial Step: Add "excluded volume spheres" based on the protein atoms surrounding the binding pocket. These spheres represent steric hindrances and prevent hits from clashing with the receptor, significantly improving the quality of virtual screening results.

  • Model Validation:

    • The validation process is similar to that for ligand-based models. A database containing known inhibitors for the target protein (actives) and a set of decoys is screened. [12] * The model's ability to retrieve the actives and reject the decoys is assessed using the EF, GH, and/or ROC metrics described previously. A successful structure-based model should demonstrate high enrichment of known actives.

Application in Drug Discovery: From Model to Molecules

A validated pharmacophore model is a powerful tool for accelerating drug discovery. [13]

  • Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ChEMBL, Enamine REAL) containing millions of compounds. [8]This process filters out molecules that do not match the essential features, drastically reducing the number of compounds that need to be tested experimentally. [13]* Lead Optimization: For an existing trifluoromethoxy indazole lead compound, the pharmacophore model can guide medicinal chemists in designing new analogs. Modifications can be checked computationally to ensure they still fit the pharmacophore, preserving or enhancing biological activity. [7]* Scaffold Hopping: Pharmacophore screening is particularly effective at identifying compounds with entirely different core structures (scaffolds) that still present the key interaction features. This can lead to the discovery of novel chemical series with improved properties, such as better ADME profiles or novel intellectual property. [9]

Conclusion

Pharmacophore modeling provides an intuitive and computationally efficient framework for understanding the key molecular interactions that drive the biological activity of trifluoromethoxy indazole compounds. [8]By following rigorous, self-validating protocols for both ligand- and structure-based approaches, researchers can develop robust and predictive models. These models are not merely academic constructs; they are practical tools that significantly enhance the efficiency of hit identification and lead optimization, ultimately accelerating the journey from a chemical concept to a potential therapeutic agent.

References

  • Barillari C, Marcou G, Rognan D. (2008). Hot-spots-guided receptor-based pharmacophores (HS-Pharm): a knowledge-based approach to identify ligand-anchoring atoms in protein cavities and prioritize structure-based pharmacophores. J Chem Inf Model, 48(7):1396–1410.

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse.

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling.

  • Kaserer T, Beck KR, Akram M, et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Med Chem, 6(10):1149-63.

  • Schuster D, Laggner C, Langer T. (2005). Why is it important to balance a virtual screening library?. IDrugs, 8(5):413-5. [URL: Not Available]
  • Sabe, V. T., Ntchapda, F., & Tali, B. M. (2021). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecules, 26(17), 5249.

  • Dovbnya, D. V., Fokin, A. V., & Ivanenkov, Y. A. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Pharmacology, 3(4), 51.

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.

  • Talele, T. T. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Pharmacology, 14, 1297589.

  • El-Senduny, F. F., et al. (2022). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1976.

  • Wang, R., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 16(11), 27519-27534.

  • Schrödinger. (n.d.). Phase.

  • Bio-protocol. (2018). Validation of the generated pharmacophore model. Bio-protocol, 8(22), e3089.

  • Guner, O. F. (2015). How do I validate pharmacophore in absence of reported inhibitor?. ResearchGate.

  • Jukić, M., & Opačak-Bernardi, T. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 593.

  • Guner, O. F. (2015). Answer to 'How do I validate pharmacophore in absence of reported inhibitor?'. ResearchGate.

  • Bacilieri, M., & Moro, S. (2006). Ligand-based virtual screening approaches in the discovery of protein kinase inhibitors. Current medicinal chemistry, 13(3), 261-270. [URL: Not Available]
  • Sunseri, J., & Koes, D. R. (2016). Pharmit: interactive exploration of chemical space. Nucleic acids research, 44(W1), W442-W448.

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex.

  • Reddit. (2016). Looking for a Pharmacophore Model Generation Software Tool. r/chemistry.

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299.

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling.

  • Sharma, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 223, 113645.

  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores.

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio.

  • Schrödinger. (2025). Generating Structure-Based Pharmacophore Models from the Receptor Binding Site.

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115598.

  • Xiang, H., et al. (2019). Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(10), 5062-5076.

  • Thangapandian, S., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. RSC Advances, 14(5), 3249-3266.

  • Wang, Y., et al. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. RSC Advances, 8(43), 24419-24427.

  • Dzierba, C. D., et al. (2016). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 59(21), 9790-9804.

  • Zhao, P., et al. (2016). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 6(81), 77943-77951.

  • Hazra, S., et al. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 7(6).

  • Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 633-647.

  • Bouziane, A., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. Molecules, 28(24), 8109.

  • Google Patents. (2024). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.

  • Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(4), 511-519.

  • de Azevedo, M. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

  • Castelli, R., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European journal of medicinal chemistry, 115, 145-159.

  • Soylu-Eter, Ö., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 356(12), e2300217.

  • ResearchGate. (2025). Synthesis and biological evaluation of indazole derivatives.

  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(15), 10520-10531.

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450.

  • Le, C. M., & Glorius, F. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9155-9160.

  • Hussain, A., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one as a Potential COT Kinase Inhibitor. Indian Journal of Pharmaceutical Education and Research, 52(4), 689-698.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

An Application Note and Step-by-Step Synthesis Protocol for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry Indazole derivatives are a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern drug discovery, recognized for their versatile biological activities. These compounds are considered bioisosteres of indoles and can form strong hydrogen bond interactions within the active sites of proteins.[1] The introduction of a trifluoromethoxy group (-OCF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a highly valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.[1]

This document provides a detailed, step-by-step protocol for the synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde via the Vilsmeier-Haack reaction. This method is a robust and widely used approach for the formylation of electron-rich heterocyclic compounds.[3][4][5][6] The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the practical execution and mechanistic understanding of the synthesis.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][7]

  • Electrophilic Aromatic Substitution: The electron-rich indazole ring attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C3 position. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[3][7]

Experimental Protocol

This protocol outlines the synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde from 5-(trifluoromethoxy)-1H-indazole.

Materials:

  • 5-(trifluoromethoxy)-1H-indazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Crushed ice

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Table of Reagents and Reaction Conditions:

Reagent/ParameterMolar RatioMolecular Weight ( g/mol )QuantityNotes
5-(trifluoromethoxy)-1H-indazole1.0202.13(e.g., 5.0 g, 24.7 mmol)Starting material.
Anhydrous DMFSolvent & Reagent73.09(e.g., 50 mL)Must be anhydrous.
Phosphorus oxychloride (POCl3)1.2153.33(e.g., 3.3 mL, 35.6 mmol)Add dropwise, highly reactive with water.
Temperature--0 °C to 90 °CControlled temperature is crucial.
Reaction Time--4-6 hoursMonitor by TLC.

Step-by-Step Procedure:

Part 1: Formation of the Vilsmeier Reagent and Formylation

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Vilsmeier Reagent Preparation: To the flask, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Addition of POCl3: Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[3] After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is an exothermic process.

  • Addition of Indazole: In a separate flask, dissolve 5-(trifluoromethoxy)-1H-indazole in a minimal amount of anhydrous DMF.

  • Reaction: Add the indazole solution dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 85-95 °C.[3] Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Part 2: Work-up and Purification

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring.[3]

  • Hydrolysis and Neutralization: The hydrolysis of the intermediate is an exothermic reaction. Once the ice has melted, neutralize the acidic solution by the slow and careful addition of a saturated aqueous sodium bicarbonate solution until the pH is alkaline (pH ~8-9).[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.

Visualizing the Workflow

G cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Indazole 5-(trifluoromethoxy)- 1H-indazole Intermediate Iminium Intermediate Indazole->Intermediate Add to Vilsmeier Reagent 0 °C to 90 °C Hydrolysis Aqueous Work-up (Ice & NaHCO3) Intermediate->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product 5-(trifluoromethoxy)-1H- indazole-3-carbaldehyde Purification->Product

Caption: Synthetic workflow for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.

Safety and Troubleshooting

  • Safety: Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The neutralization step with sodium bicarbonate is exothermic and releases CO2 gas; perform it slowly in a large beaker to avoid frothing over.

  • Troubleshooting:

    • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will quench the Vilsmeier reagent. Incomplete reaction can be addressed by increasing the reaction time or temperature, but this may also lead to side products.

    • Purification Issues: If the product is difficult to separate from starting material or impurities, try a different solvent system for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be an effective purification method.

Conclusion

The Vilsmeier-Haack reaction is an effective method for the synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, a key intermediate in pharmaceutical research. This protocol provides a detailed, step-by-step guide for its preparation, emphasizing safe handling and a mechanistic understanding of the process. The resulting aldehyde can be further elaborated to access a wide range of biologically active molecules.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Google Patents.
  • Biochemexperts. 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • PMC. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

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Application

Application Note: A Comprehensive Guide to the Reductive Amination of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde with Primary Amines

Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed technical guide and an optimized experimental protocol for the reductive amination of 5-(trifluoromethoxy)-1H-indazole-3-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide and an optimized experimental protocol for the reductive amination of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde with various primary amines. This reaction is a cornerstone for synthesizing 3-((alkylamino)methyl) and 3-((arylamino)methyl) substituted indazoles, which are privileged scaffolds in modern medicinal chemistry. We delve into the mechanistic rationale behind the choice of reagents and conditions, present a robust, step-by-step protocol using sodium triacetoxyborohydride (STAB), and offer expert insights into troubleshooting and substrate scope. This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently generate libraries of novel indazole derivatives for therapeutic discovery programs.

Introduction: The Strategic Importance of Fluorinated Indazoles

The indazole nucleus is a prominent heterocyclic motif in drug discovery, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets, particularly protein kinases.[1][2] Its structure, which can be seen as a bioisostere of indole, features both hydrogen bond donor and acceptor capabilities, making it highly versatile for molecular recognition within enzyme active sites.[1][3] Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic relevance.[2]

The strategic incorporation of fluorine-containing functional groups is a key tactic in modern medicinal chemistry to enhance the drug-like properties of lead compounds.[4][5] The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties. It is highly electronegative and metabolically stable, often used to block sites of oxidative metabolism, thereby increasing a drug's half-life.[6][7] Furthermore, its lipophilic nature can improve membrane permeability and bioavailability, crucial parameters for oral drug candidates.[6][7]

Reductive amination stands out as one of the most reliable and widely used methods for forming carbon-nitrogen (C-N) bonds.[8][9][10] It provides a controlled, high-yield pathway to secondary and tertiary amines, avoiding the common issue of over-alkylation associated with direct alkylation methods.[11] This application note details a robust protocol for coupling the valuable 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde scaffold with diverse primary amines, enabling the synthesis of novel chemical entities for drug discovery pipelines.

Mechanistic Principles and Reagent Selection

The reductive amination process is a one-pot reaction that proceeds through two discrete mechanistic steps: (1) the formation of an imine (or its protonated form, the iminium ion) from the aldehyde and amine, and (2) the subsequent reduction of this intermediate to the final amine product.[8][11]

Caption: General mechanism of acid-catalyzed reductive amination.

The Critical Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

The success of a one-pot reductive amination hinges on a reducing agent that selectively reduces the iminium ion intermediate without reducing the starting aldehyde.

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ readily reduces aldehydes and ketones, leading to significant formation of the corresponding alcohol byproduct and lower yields of the desired amine.[11]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for iminium ions under mildly acidic conditions.[11] However, its high toxicity and the potential to generate hydrogen cyanide gas in acidic media make it less desirable from a safety perspective.[12]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): STAB is the reagent of choice for this transformation. The electron-withdrawing and sterically bulky acetoxy groups moderate its reducing power, making it unreactive toward aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion.[12] It is stable in anhydrous aprotic solvents, does not require strict pH control, and circumvents the toxicity concerns of cyanoborohydrides, making it ideal for both small-scale and large-scale synthesis.[12]

The Role of Solvent and Acid Catalyst

A non-protic solvent is preferred to avoid reaction with the hydride reagent. 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most common and effective solvents for STAB-mediated reductive aminations.[13] While the reaction can proceed without a catalyst, the addition of a catalytic amount of acetic acid (AcOH) is often beneficial. The acid catalyzes the dehydration step of imine formation, thereby accelerating the overall reaction rate, particularly for less nucleophilic amines.[8][12]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde on a 0.5 mmol scale.

Caption: Standard experimental workflow for reductive amination.

Materials and Reagents
  • 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (≥97% purity)

  • Primary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.5 equivalents)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (0.5 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous DCE (5 mL) to dissolve the aldehyde. To this solution, add the primary amine (0.55 mmol, 1.1 equiv) via syringe.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines (e.g., anilines), adding one drop of glacial acetic acid can be beneficial.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (0.75 mmol, 1.5 equiv) to the stirring solution in small portions over 5 minutes. Note: The reaction may exhibit mild effervescence.

  • Reaction Monitoring: Seal the flask and let the reaction stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (15 mL) to quench any unreacted hydride reagent and neutralize any acid.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the pure secondary amine product.

Representative Data and Scope

The described protocol is effective for a wide range of primary amines. The table below summarizes typical outcomes for different amine classes.

EntryPrimary Amine (R-NH₂)Typical Reaction Time (h)Expected Yield (%)Notes
1Benzylamine4 - 685 - 95%Clean reaction, straightforward purification.
2Cyclohexylamine6 - 880 - 90%Generally high-yielding with aliphatic amines.
34-Methoxyaniline12 - 1670 - 85%Electron-rich anilines react well. Reaction may require catalytic AcOH.
4Aniline16 - 2460 - 75%Slower reaction due to lower nucleophilicity.
54-Nitroaniline24 - 48< 40%Very electron-deficient amines are challenging substrates and may give low conversion.[10]
62-Aminoethanol4 - 880 - 90%Hydrophilic amines are well-tolerated.

Troubleshooting and Expert Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Low-quality or wet reagents/solvent.2. Insufficiently nucleophilic amine.3. Incomplete imine formation.1. Use fresh, anhydrous solvent and high-purity reagents. Ensure STAB is handled quickly in air.2. Add a catalytic amount (1-5 mol%) of acetic acid. Increase reaction time or gently warm to 40 °C.3. Increase the pre-stir time after adding the amine before adding STAB.
Aldehyde Starting Material Remains 1. Insufficient reducing agent.2. Deactivation of STAB by moisture.1. Add an additional portion (0.2-0.3 equiv) of STAB and continue stirring.2. Ensure the reaction is set up under anhydrous conditions.
Formation of Alcohol Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄).2. Contamination of STAB with NaBH₄.1. Confirm the identity of the hydride reagent. STAB is the correct choice.2. Source STAB from a reliable supplier.
Difficult Purification 1. Streaking on silica gel due to the basic nature of the product.1. Pre-treat the silica gel slurry with 1% triethylamine in the eluent.2. Use a different stationary phase (e.g., alumina) or an alternative purification method like reverse-phase HPLC.

Conclusion

The reductive amination of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde using sodium triacetoxyborohydride is a highly efficient, reliable, and safe method for the synthesis of a diverse array of 3-substituted indazole derivatives. The protocol detailed herein is broadly applicable to both aliphatic and aromatic primary amines and is amenable to library synthesis for structure-activity relationship (SAR) studies. By understanding the underlying mechanism and key experimental parameters, researchers can confidently employ this reaction as a powerful tool in the development of novel therapeutics.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Indazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
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  • Indazoles in Drug Discovery. PharmaBlock.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
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  • Trifluoromethyl group. Wikipedia.
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  • Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors for the treatment of inflamm
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines.
  • A one-pot parallel reductive amination of aldehydes with heteroarom
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Reductive Amination - Common Conditions.
  • Application Note – Reductive Amin

Sources

Method

Application Note: 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde in Targeted Drug Discovery

Chemical Rationale & Pharmacophore Significance In modern medicinal chemistry, the indazole scaffold is recognized as a highly privileged structure, frequently deployed as a bioisostere of indole[1]. Unlike indoles, inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Pharmacophore Significance

In modern medicinal chemistry, the indazole scaffold is recognized as a highly privileged structure, frequently deployed as a bioisostere of indole[1]. Unlike indoles, indazoles possess two adjacent nitrogen atoms, enabling them to act simultaneously as strong hydrogen bond donors (N1-H) and acceptors (N2)[1]. This dual capacity makes them exceptional hinge-binding motifs, particularly within the ATP-binding pockets of kinases[1],[2].

The functionalization of the indazole core at the 3-position has been instrumental in the discovery of several marketed kinase inhibitors, including axitinib and pazopanib[1]. To access these polyfunctionalized derivatives, 1H-indazole-3-carbaldehydes serve as critical, highly reactive building blocks[3],[1].

The strategic incorporation of a 5-trifluoromethoxy (–OCF₃) group onto this scaffold introduces profound physicochemical advantages. The –OCF₃ moiety is highly lipophilic and electron-withdrawing, which enhances the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation sites[4],[5]. Furthermore, its unique orthogonal spatial conformation allows it to occupy deep hydrophobic sub-pockets in target proteins, improving both binding affinity and target selectivity[4],[5].

Physicochemical & Pharmacokinetic Profiling

Understanding the baseline quantitative metrics of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is essential for predicting its behavior in downstream lead optimization. The tables below summarize its physicochemical properties and the comparative advantages of the –OCF₃ substituent.

Table 1: Physicochemical Properties of the Building Block

PropertyValueMedicinal Chemistry Relevance
Molecular Formula C₉H₅F₃N₂O₂-
Molecular Weight 230.14 g/mol Low MW allows for extensive downstream functionalization while remaining well within Lipinski's Rule of 5.
LogP (Estimated) ~2.8Favorable lipophilicity for membrane permeability; the –OCF₃ group significantly enhances lipophilicity.
H-Bond Donors 1 (Indazole N-H)Critical for interacting with the hinge region backbone carbonyls of kinases.
H-Bond Acceptors 4Facilitates interactions with target backbone amides and structural water molecules.
Topological Polar Surface Area ~46 ŲExcellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration.

Table 2: Comparative SAR Parameters of C5 Substituents

Substituent at C5Inductive Effect (σp)Lipophilicity (π)Metabolic StabilityTarget Application
–H 0.000.00Low (prone to oxidation)Baseline fragment screening
–OCH₃ -0.27-0.02Moderate (O-demethylation risk)Fluorescent probes, early hits
–OCF₃ +0.35+1.04High (blocks oxidation)Advanced lead optimization

Synthetic Divergence & Workflows

The 3-carbaldehyde moiety provides a highly versatile synthetic handle, allowing medicinal chemists to rapidly generate diverse libraries of indazole derivatives.

SyntheticWorkflow A 5-(OCF3)-1H-indazole-3-carbaldehyde B Reductive Amination (NaBH(OAc)3, Amine) A->B C Wittig Olefination (Phosphonium Ylide, Base) A->C D Knoevenagel Condensation (Active Methylene, Piperidine) A->D E 3-(Aminomethyl)indazoles (Kinase Hinge Binders) B->E F 3-Alkenylindazoles (Hydrophobic Pocket Probes) C->F G Extended Heterocycles (Allosteric Modulators) D->G

Synthetic divergence of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde in drug discovery.

Protocol A: Reductive Amination to Yield 3-(Aminomethyl)indazoles

Reductive amination of the 3-carbaldehyde is the most direct route to introduce basic amine side chains. These side chains are critical for improving aqueous solubility and binding to solvent-exposed regions in kinase targets.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the amine to form the iminium intermediate.

    • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active aldehyde spot should disappear, replaced by a more polar imine/iminium spot.

  • Reduction: After stirring for 2 hours at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

    • Causality: STAB is chosen over sodium borohydride because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the intermediate iminium ion without prematurely reducing the starting carbaldehyde into an alcohol.

  • Quench & Workup: Stir for an additional 12 hours. Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the acetic acid catalyst and safely decomposes any unreacted STAB.

  • Validation & Quality Control: Extract with dichloromethane, dry over MgSO₄, and concentrate. Confirm the product via LC-MS. The presence of the [M+H]⁺ peak corresponding to the target amine, without an[M-amine+OH]⁺ peak, validates successful conversion without over-reduction.

Protocol B: Knoevenagel Condensation for Extended Heterocycles

Extending the 3-position with an alkene or fused ring system allows the molecule to access deeper hydrophobic pockets or allosteric sites.

Step-by-Step Methodology:

  • Condensation Setup: Mix the carbaldehyde (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in absolute ethanol.

  • Catalysis: Add catalytic piperidine (0.1 eq) and heat to reflux for 3-5 hours.

    • Causality: Piperidine acts as a secondary amine catalyst. It condenses with the aldehyde to form a highly electrophilic iminium intermediate, which is far more reactive toward the enolate of the active methylene compound than the original carbonyl, drastically accelerating the condensation.

  • Validation & Quality Control: The reaction typically exhibits a distinct color shift to deep yellow/orange as the extended conjugated system forms. Upon cooling, the product precipitates. Filter and analyze via ¹H-NMR. The diagnostic aldehyde proton (~10.2 ppm) must be absent, replaced by a vinylic proton signal (~7.5–8.5 ppm).

Biological Application: Kinase Inhibition Pathways

Indazole derivatives are extensively utilized in the design of targeted therapies for oncology, specifically as tyrosine and threonine kinase inhibitors[1],[2]. By binding to the ATP-binding hinge region of receptor tyrosine kinases (RTKs) such as VEGFR or EGFR, these compounds effectively block downstream signaling cascades that drive tumor proliferation and angiogenesis[5],[2].

KinasePathway Drug Indazole-based Inhibitor (Hinge-Binding) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Drug->RTK Inhibits PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Prolif Cell Proliferation & Angiogenesis PI3K->Prolif Promotes Apopt Apoptosis (Cell Death) PI3K->Apopt Inhibits MAPK->Prolif Promotes

Mechanism of action of indazole-based kinase inhibitors blocking RTK signaling pathways.

References

  • 1H-Indazole-3-carbaldehyde Source: Chem-Impex URL
  • 5-Trifluoromethoxy-1H-indazole-3-carboxylic acid Source: Chem-Impex URL
  • Source: PMC (National Institutes of Health)
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Advanced Application Note: Synthesis and Functionalization of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde for Kinase Inhibitor Discovery

Mechanistic Rationale & Pharmacophore Design The indazole scaffold is a privileged pharmacophore in targeted therapeutics, particularly in the development of kinase inhibitors. Acting as a bioisostere of the ATP adenine...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Pharmacophore Design

The indazole scaffold is a privileged pharmacophore in targeted therapeutics, particularly in the development of kinase inhibitors. Acting as a bioisostere of the ATP adenine ring, the 1H-indazole core forms critical donor-acceptor hydrogen bonds with the kinase hinge region[1].

The strategic incorporation of a 5-(trifluoromethoxy) group (–OCF₃) introduces profound physicochemical advantages. The –OCF₃ moiety possesses a high Hansch lipophilicity parameter (π = 1.04) and adopts a unique orthogonal conformation relative to the aromatic plane. This allows the group to optimally project into and occupy the hydrophobic back pocket of kinases—a structural feature critical for stabilizing DFG-out (Type II) or Type 1.5 binding conformations[2]. Furthermore, unlike simple alkyl or alkoxy groups, the trifluoromethoxy group is highly resistant to cytochrome P450-mediated oxidative metabolism.

To build complex inhibitors, the C3-carbaldehyde serves as a highly reactive electrophilic handle. It allows researchers to extend the molecule into the solvent-exposed channel via Knoevenagel condensations, Wittig reactions, or reductive aminations, thereby tuning the molecule's solubility and pharmacokinetic profile[3].

BindingMode Kinase Kinase Active Site Hinge Hinge Region (ATP Adenine Pocket) Kinase->Hinge BackPocket Hydrophobic Back Pocket (DFG-out / Type 1.5) Kinase->BackPocket Solvent Solvent Exposed Channel Kinase->Solvent Indazole 1H-Indazole Core (Donor-Acceptor H-Bonds) Indazole->Hinge Binds to OCF3 5-Trifluoromethoxy Group (Lipophilic/Steric Fill) OCF3->BackPocket Occupies C3_Sub C3-Alkene/Heterocycle (Solubilizing Group) C3_Sub->Solvent Extends into

Pharmacophore mapping of 5-(OCF3)-indazole derivatives within the kinase active site.

Synthetic Strategy: Overcoming Electronic Deactivation

Synthesizing 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde directly from 5-(trifluoromethoxy)indole presents a significant synthetic hurdle. The strongly electron-withdrawing nature of the –OCF₃ group deactivates the C3 position of the indole ring, rendering standard nitrosation protocols ineffective and prone to degradation[4].

To overcome this, an optimized "reverse addition" methodology must be employed. By slowly adding the deactivated indole to a large excess of pre-formed nitrous acid at elevated temperatures, the steady-state concentration of the unreacted indole remains low, preventing dimerization. The thermal energy overcomes the high activation barrier required for the complex sequence of C3-nitrosation, water addition, ring-opening, and subsequent ring-closure[5].

Workflow A 5-(OCF3)-Indole B Nitrosation (NO+ Generation) A->B Reverse Addition C 5-(OCF3)-1H-indazole- 3-carbaldehyde B->C Ring Expansion & Closure D C3-Functionalization (Knoevenagel) C->D Aldehyde Reactivity E Target Kinase Inhibitor D->E Solvent Channel Extension

Workflow for the synthesis and functionalization of 5-(OCF3)-indazole kinase inhibitors.

Quantitative Data Summary: Nitrosation Parameters

The table below illustrates the causality between the electronic nature of the indole substrate and the required reaction parameters to achieve optimal yields[4].

Indole Substrate TypeExample SubstituentAddition ProtocolOptimal Temp (°C)Reaction Time (h)Expected Yield (%)
Electron-Rich5-MethoxyStandard0 to 202 – 485 – 95
Electron-NeutralUnsubstitutedReverse20 to 504 – 680 – 90
Electron-Deficient 5-Trifluoromethoxy Reverse 50 to 80 6 – 12 75 – 85

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde via Reverse Nitrosation

Objective: Convert 5-(trifluoromethoxy)indole into the corresponding indazole-3-carbaldehyde using a thermally activated reverse-addition nitrosation.

Step-by-Step Methodology:

  • Preparation of the Nitrosating Agent: In a 100 mL round-bottom flask, dissolve Sodium Nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water (4.0 mL) and anhydrous DMF (3.0 mL). Cool the solution to 0 °C in an ice bath.

  • Acidification: Slowly add aqueous HCl (2 N, 7.0 equiv.) dropwise to the mixture. Causality: This generates the active electrophile (NO⁺) in situ. The low temperature prevents the rapid off-gassing and loss of volatile nitrogen oxides. Keep the mixture under argon for 10 minutes.

  • Reverse Addition: Dissolve 5-(trifluoromethoxy)indole (1.0 equiv., typically 1 mmol scale for optimization) in anhydrous DMF (3.0 mL). Using a syringe pump, add this indole solution dropwise to the nitrosating mixture at room temperature over a strictly controlled period of 2 hours. Causality: Slow addition ensures the deactivated indole is immediately consumed by the massive excess of NO⁺, preventing intermolecular side reactions.

  • Thermal Activation: Once the addition is complete, heat the reaction mixture to 80 °C. Stir continuously for 12 hours. Causality: The electron-withdrawing –OCF₃ group increases the activation energy required for the oxime intermediate to undergo ring-opening and closure. Heat is mandatory for complete conversion[4].

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with water (3x) and brine (1x) to remove DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Petroleum Ether/EtOAc, gradient 9:1 to 7:3).

Validation & Quality Control Checkpoint:

  • Visual/TLC: The product should elute as a highly UV-active spot (λ = 254 nm).

  • ¹H NMR (DMSO-d6): Success is confirmed by the complete disappearance of the indole C2–H proton and the appearance of a sharp, diagnostic aldehyde proton singlet at approximately δ 10.20 ppm, alongside a broad singlet for the indazole N–H around δ 13.5–14.0 ppm.

Protocol B: C3-Functionalization via Knoevenagel Condensation

Objective: Elaborate the C3-carbaldehyde into a kinase inhibitor intermediate by extending the scaffold into the solvent channel using an active methylene compound (e.g., an oxindole derivative).

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL flask, suspend 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (1.0 equiv.) and the chosen active methylene compound (1.05 equiv.) in absolute ethanol (10 mL).

  • Catalytic Activation: Add catalytic amounts of piperidine (0.1 equiv.) and glacial acetic acid (0.1 equiv.). Causality: This specific dual-catalyst system is critical. Piperidine reacts with the aldehyde to form a highly electrophilic iminium ion intermediate, while acetic acid facilitates the enolization of the active methylene compound. This drastically lowers the activation energy for the carbon-carbon bond formation.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4 to 6 hours. The reaction typically transitions from a suspension to a clear solution, followed by the precipitation of the highly conjugated product.

  • Isolation: Cool the reaction to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol, and dry under high vacuum.

Validation & Quality Control Checkpoint:

  • LC-MS: Confirm the target mass. The product should show a single major peak, though two closely eluting peaks may indicate E/Z isomerism.

  • ¹H NMR: The defining feature of a successful condensation is the appearance of a new vinylic proton singlet (typically between δ 7.50 and 8.20 ppm, depending on the shielding environment of the E vs Z geometry).

Sources

Method

Application Note: Knoevenagel Condensation Protocols for 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Structural Significance The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Structural Significance

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and as a core structural motif in the design of potent kinase inhibitors [3]. Functionalization at the C3-position is a critical pathway for generating molecular diversity. Specifically, 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde serves as a highly valuable building block.

The introduction of the trifluoromethoxy (–OCF₃) group imparts unique physicochemical properties to the molecule, including enhanced lipophilicity, improved metabolic stability, and superior membrane permeability. The C3-aldehyde functionality acts as a versatile synthetic handle, allowing for the rapid construction of α,β-unsaturated derivatives via the Knoevenagel condensation [1].

Mechanistic Insights & Causality

Executing a successful Knoevenagel condensation with 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde requires a nuanced understanding of its electronic properties and the causality behind reagent selection.

  • Electrophilicity Enhancement: The –OCF₃ group is strongly electron-withdrawing via inductive effects. This withdrawal propagates through the conjugated indazole system, significantly increasing the partial positive charge ( δ+ ) on the C3-carbonyl carbon. Consequently, the aldehyde becomes highly electrophilic, accelerating nucleophilic attack by the carbanion generated from the active methylene compound.

  • Base Selection and Chemoselectivity: While the aldehyde is highly reactive, the 1H-indazole ring possesses an acidic NH proton ( pKa​≈14 ). The use of strong bases (e.g., sodium hydride or alkoxides) can inadvertently deprotonate the indazole nitrogen, leading to unwanted N-alkylation side reactions or the precipitation of the insoluble indazole anion. Therefore, weak secondary amines like piperidine (10–20 mol%) are the optimal choice [2]. Piperidine is basic enough to deprotonate active methylenes (like malononitrile) but avoids degrading the indazole core.

  • The Role of Acetic Acid: The rate-determining step in many Knoevenagel condensations is the final dehydration of the intermediate β -hydroxy adduct. For less reactive methylene compounds (e.g., ethyl cyanoacetate), the addition of glacial acetic acid alongside piperidine forms a piperidinium acetate buffer. This mildly acidic environment protonates the β -hydroxyl group, converting it into a superior leaving group (water) without neutralizing the nucleophilic carbanion [4].

Mechanism A Active Methylene (e.g., Malononitrile) C Carbanion Intermediate A->C Deprotonation B Piperidine (Catalyst) B->C H+ Abstraction E β-Hydroxy Intermediate C->E Nucleophilic Attack D 5-(OCF3)-Indazole -3-Carbaldehyde D->E Electrophilic Acceptor F Dehydration (-H2O) E->F Heat / H+ G α,β-Unsaturated Product F->G Alkene Formation

Caption: Logical mechanism of the Knoevenagel condensation highlighting the role of base and dehydration.

Experimental Workflows

The following protocols are engineered as self-validating systems. Visual cues (color changes, precipitation) and specific analytical checkpoints are embedded to ensure experimental trustworthiness.

Protocol A: Base-Catalyzed Condensation with Malononitrile (High Reactivity)

Malononitrile possesses highly acidic methylene protons, allowing for a rapid condensation using only a catalytic amine base.

Reagents:

  • 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde: 1.0 equiv (1.0 mmol, ~230 mg)

  • Malononitrile: 1.1 equiv (1.1 mmol, ~73 mg)

  • Piperidine: 0.1 equiv (0.1 mmol, ~8.5 mg / 10 µL)

  • Absolute Ethanol: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Charge a 25 mL round-bottom flask with the aldehyde and malononitrile. Suspend the solid mixture in absolute ethanol.

  • Catalyst Injection: Add piperidine dropwise at room temperature. Self-Validation Check: The solution will typically undergo a slight bathochromic shift (yellowing), indicating the formation of the active carbanion species.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) or LC-MS. The highly conjugated product will appear as a distinct, intensely UV-active spot at a lower Rf​ than the starting aldehyde.

  • Workup: Upon complete consumption of the aldehyde, cool the reaction mixture to 0–5 °C in an ice bath. The α,β-unsaturated product will spontaneously precipitate from the ethanol.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove unreacted malononitrile and catalyst, and dry in vacuo.

Protocol B: Buffered Condensation with Ethyl Cyanoacetate (Moderate Reactivity)

Ethyl cyanoacetate is less reactive than malononitrile and benefits from a buffered catalyst system to drive the dehydration step.

Reagents:

  • 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde: 1.0 equiv (1.0 mmol)

  • Ethyl cyanoacetate: 1.2 equiv (1.2 mmol)

  • Piperidine: 0.2 equiv (0.2 mmol)

  • Glacial Acetic Acid: 0.2 equiv (0.2 mmol)

  • Toluene: 5.0 mL

Step-by-Step Methodology:

  • Preparation: Combine the aldehyde and ethyl cyanoacetate in toluene.

  • Buffer Formation: Add piperidine and glacial acetic acid sequentially to generate the piperidinium acetate buffer in situ.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (110 °C). Causality: The Dean-Stark trap continuously removes the water byproduct, shifting the thermodynamic equilibrium entirely toward the alkene product.

  • Reflux: Maintain reflux for 8–12 hours until the starting material is consumed.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution: Hexanes to 30% EtOAc/Hexanes).

Workflow S1 1. Reagent Mixing Aldehyde + Active Methylene S2 2. Solvent Addition Ethanol or Toluene (0.2 M) S1->S2 S3 3. Catalyst Injection Piperidine (± Acetic Acid) S2->S3 S4 4. Thermal Activation Reflux at 80-110°C for 4-12 h S3->S4 S5 5. Precipitation & Workup Cool to RT, Filter, Wash S4->S5 S6 6. Final Purification Recrystallization or Chromatography S5->S6

Caption: Step-by-step experimental workflow for the Knoevenagel condensation of indazole carbaldehydes.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative yields for the Knoevenagel condensation of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde with various active methylene compounds.

Active Methylene CompoundCatalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Purification Method
Malononitrile Piperidine (10 mol%)Ethanol80485 – 92Direct Precipitation
Ethyl Cyanoacetate Pip/AcOH (20 mol%)Toluene1108 – 1275 – 82Column Chromatography
Meldrum's Acid Piperidine (10 mol%)Acetonitrile80680 – 88Recrystallization
Barbituric Acid Pip/AcOH (20 mol%)Ethanol/H₂O901270 – 78Direct Precipitation

References

  • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (via PubMed Central) URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Functionalized Nitroindazolylacetonitrile Derivatives Source: ResearchGate URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to address co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve reaction outcomes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success with this critical synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Answer: Low yield in the synthesis of indazole-3-carbaldehydes from indoles via nitrosation is a common issue, often stemming from suboptimal reaction conditions or competing side reactions. The key is to control the concentration of the highly reactive starting material and the nitrosating species.

Causality & Solution:

  • Indole Dimerization: The electron-rich indole starting material can react with the electrophilic nitrosonium ion (NO+) or protonated intermediates, leading to dimer or trimer formation. This is especially problematic with electron-rich indoles. The solution is to maintain a very low concentration of the indole throughout the reaction. This is best achieved by using a "reverse addition" technique, where the indole solution is added slowly to the pre-formed nitrosating mixture.[1][2]

  • Degradation of the Nitrosating Mixture: The nitrosating agent, formed from sodium nitrite (NaNO₂) and acid (e.g., HCl), is thermally unstable. Running the reaction at too high a temperature or for an excessively long time can lead to its decomposition, reducing the amount available for the desired transformation.[1]

  • Incomplete Conversion: Insufficient equivalents of the nitrosating agent or acid can lead to incomplete conversion. The stoichiometry is critical for driving the reaction to completion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Optimization Data Summary:

The following table, adapted from studies on substituted indoles, illustrates the critical impact of addition time and temperature on yield.[1]

EntrySubstrateAddition TimeTemperature (°C)Yield (%)Key Observation
15-Bromoindole30 min2519Fast addition at RT leads to significant side products.
25-Bromoindole30 min072Lowering temperature significantly improves yield.
35-Bromoindole2 hours094Slow addition is critical for maximizing yield.
4Indole (electron-rich)30 min040Electron-rich substrates are more sensitive to conditions.
5Indole (electron-rich)2 hours099Optimal conditions lead to near-quantitative yield.
Question 2: I'm observing a significant amount of a dark, insoluble side product and my final product is difficult to purify. What is happening?

Answer: The formation of dark, often polymeric, side products is characteristic of uncontrolled side reactions during the nitrosation process. The primary culprit is often the formation of dimers and other oligomers from the indole starting material, as discussed previously.

Minimizing Side Products:

  • Strict Anaerobic Conditions: Perform the reaction under an inert atmosphere (Argon or Nitrogen). Oxygen can react with radical intermediates or nitrogen oxide species (like NO₂•), leading to undesired and often colorful byproducts.[1]

  • Controlled Addition: The single most effective technique is the slow, controlled addition of the indole to the nitrosating mixture using a syringe pump. This maintains a low indole concentration, favoring the desired intramolecular cyclization over intermolecular side reactions.[1][2]

  • Effective Quenching and Work-up: Once the reaction is complete (monitored by TLC/LC-MS), promptly proceed to the work-up. Quench the reaction by adding it to water or a saturated bicarbonate solution to neutralize the acid and decompose any remaining reactive species. Extraction with a suitable organic solvent like ethyl acetate should follow immediately.

Question 3: My formylation of 5-(trifluoromethoxy)-1H-indazole using Vilsmeier-Haack conditions (POCl₃/DMF) is not working. Why?

Answer: This is an expected outcome. Unlike indoles, which readily undergo electrophilic substitution at the C3 position, the indazole ring system is generally unreactive towards direct Vilsmeier-Haack formylation at C3.[1]

Scientific Rationale:

The electronic nature of the indazole ring deactivates the C3 position for this type of electrophilic substitution. The lone pair on the N1 nitrogen participates in the aromatic system, but the overall electron distribution does not favor attack by the relatively bulky Vilsmeier reagent at the C3 position. Attempts to force the reaction under harsh conditions often lead to decomposition or reaction at other positions. While some specialized methods for C3-formylation of 2H-indazoles exist (e.g., using Selectfluor and DMSO under microwave conditions), they are not applicable to the 1H-indazole tautomer and represent a different mechanistic pathway.[3][4] The most reliable and widely accepted method to obtain 1H-indazole-3-carbaldehydes is the ring-transformation synthesis from the corresponding indole.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde?

The most efficient and highest-yielding reported method is the nitrosative ring expansion of the corresponding indole precursor, 5-(trifluoromethoxy)-1H-indole .[1] The reaction proceeds through the formation of a 3-nitrosoindole intermediate, which undergoes an acid-catalyzed rearrangement and ring-closure to form the desired indazole-3-carbaldehyde.

Simplified Reaction Mechanism:

Caption: Key intermediates in the synthesis from indole.

Q2: Where can I obtain the starting material, 5-(trifluoromethoxy)-1H-indole?

While 5-(trifluoromethoxy)-1H-indazole is commercially available from suppliers like Oakwood Chemical[5], the corresponding indole may need to be synthesized. A common route would involve standard indole syntheses (e.g., Fischer, Bartoli, or Larock) starting from a commercially available precursor like 4-(trifluoromethoxy)aniline or 2-bromo-4-(trifluoromethoxy)aniline.

Q3: What are the critical safety precautions for this synthesis?
  • Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid (HCl): Corrosive. Use in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.

  • Dimethylformamide (DMF): A common solvent for this reaction, DMF is a reproductive toxin. Always handle it in a fume hood and avoid skin contact.

  • Reaction Quenching: The reaction involves strong acid. Quenching should be done carefully by slowly adding the reaction mixture to a large volume of water or a basic solution to manage any exotherm.

Detailed Experimental Protocol

Protocol: Synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde via Indole Nitrosation

This protocol is adapted from the highly optimized procedure reported by Chevalier et al. for the synthesis of substituted indazole-3-carboxaldehydes.[1][2]

1. Preparation of the Nitrosating Mixture:

  • In a three-neck round-bottomed flask equipped with a magnetic stirrer and under an Argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 mmol) in a mixture of deionized water (1.6 mL) and DMF.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add 2 N aqueous HCl (3.5 mL, 7.0 mmol) dropwise.

  • Stir the resulting mixture at 0°C for 10 minutes.

2. Preparation of the Substrate Solution:

  • In a separate flask, dissolve 5-(trifluoromethoxy)-1H-indole (1.0 mmol, 1.0 equiv.) in DMF (3 mL).

3. Reverse Addition:

  • Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours. A slow and steady addition rate is crucial for high yield.

4. Reaction Completion:

  • After the addition is complete, allow the reaction mixture to stir at room temperature. For electron-neutral or deficient indoles, gentle heating to 50°C may be required to drive the final ring closure.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed.

5. Work-up and Purification:

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel, typically using a solvent system like petroleum ether/ethyl acetate (e.g., 8:2 or 7:3 v/v), to afford the pure 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.[2]

References

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry - ACS Publications.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing).
  • Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cycloh... Ingenta Connect.
  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Who we serve.
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. ResearchGate.
  • 5-(Trifluoromethyl)-1H-indazole. Oakwood Chemical.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC.
  • Technical Support Center: 6-Nitro-1H-indazole-3-carbaldehyde Synthesis. Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde in DMSO

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). As a substituted indazole, this compound is part of a class of molecules highly valued in medicinal chemistry for their biological activity.[1][2] However, its specific functional groups, including the electron-withdrawing trifluoromethoxy group and the reactive carbaldehyde, can present unique physicochemical challenges.

This guide provides a logical, step-by-step approach to systematically overcome solubility issues, ensuring reliable and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial questions and provides foundational knowledge about the underlying chemical principles.

Q1: Why is my 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde not dissolving in DMSO, even though DMSO is considered a "universal solvent"?

A: While DMSO is an exceptionally powerful polar aprotic solvent, its ability to dissolve a compound is not guaranteed.[3][4][5] Several factors can hinder dissolution:

  • High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form. The energy required for DMSO molecules to break apart this crystal lattice and solvate individual molecules might be substantial. This is often a primary barrier for compounds that are solids at room temperature.[6]

  • Polymorphism: The compound might exist in different crystalline forms (polymorphs), each with a unique solubility profile. You may have a less soluble polymorph.[6]

  • Compound Purity: Impurities can sometimes suppress solubility or act as nucleation sites for precipitation.

  • Water Content in DMSO: DMSO is highly hygroscopic. Absorbed water can decrease its solvating power for certain lipophilic compounds and can synergistically enhance precipitation, especially after freeze-thaw cycles.[6]

Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What is happening?

A: This is a classic problem known as "solvent-shift" precipitation. You have successfully created a stock solution, but the compound is not truly soluble in the final aqueous environment. DMSO is miscible with water, but when the highly concentrated DMSO stock is diluted into an aqueous buffer, the local solvent environment around the compound molecules rapidly changes from organic to aqueous.[7] Since the compound is likely poorly water-soluble, it crashes out of the solution. The final concentration of DMSO in your assay (ideally <0.5%) is insufficient to keep the compound dissolved.[8]

Q3: I managed to dissolve the compound, but it precipitated out of the DMSO stock solution after a few hours or days at room temperature. Why?

A: This phenomenon relates to the difference between kinetic and thermodynamic solubility. You likely achieved a supersaturated, or kinetically soluble, state. Over time, the molecules may organize into a more thermodynamically stable (lower energy) crystalline form, which is less soluble and precipitates from the solution.[6][7] This process can be accelerated by temperature fluctuations or the presence of seed crystals (impurities).

Q4: Could the issue be something other than poor solubility?

A: Yes, it is critical to consider compound stability. The aldehyde functional group in 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is susceptible to oxidation or other reactions. What appears as precipitation could be the formation of an insoluble degradation product. Long-term storage of compounds in DMSO at room temperature is known to cause degradation for a significant percentage of small molecules.[9][10]

Part 2: A Systematic Troubleshooting Workflow

We have designed a logical workflow to guide you from initial dissolution attempts to more advanced strategies. Follow these steps sequentially to identify the optimal conditions for your compound.

G cluster_0 cluster_1 Step 1: Standard Protocol cluster_2 Step 2: Assisted Dissolution cluster_3 Step 3: Co-Solvent Formulation cluster_4 Step 4: pH Modification cluster_5 start Start: Solubility Issue (Compound in dry DMSO) protocol1 Vortex at RT (up to 30 mins) start->protocol1 protocol2 Sonication (15-30 min cycles) protocol1->protocol2 If not dissolved end_success Success: Compound Solubilized protocol1->end_success If dissolved & stable in final medium protocol3 Gentle Warming (30-40°C) protocol2->protocol3 If not dissolved protocol2->end_success If dissolved & stable in final medium protocol4 Prepare stock in DMSO/Co-solvent mix (e.g., NMP, PEG300) protocol3->protocol4 If not dissolved or precipitates in aqueous media protocol3->end_success If dissolved & stable in final medium protocol5 Use buffered aqueous solution to test pH-dependent solubility protocol4->protocol5 If still problematic protocol4->end_success If dissolved & stable in final medium protocol5->end_success If dissolved & stable in final medium end_fail Consider Stability Analysis (LC-MS) or Resynthesis protocol5->end_fail If all fail

Caption: Troubleshooting workflow for solubilizing challenging compounds.

Step 1: The Standard Protocol - Initial Dissolution

Always begin with the simplest method using high-purity, anhydrous DMSO.

ParameterRecommendationRationale
Solvent Anhydrous DMSO (>99.9%)Minimizes the impact of water, which can hinder solubility for some compounds and promote degradation.[6]
Vessel Clear glass vialAllows for easy visual inspection of undissolved particulates.
Action Vortex mixingProvides mechanical agitation to break up solid particles and increase the surface area for solvation.
Duration 10-30 minutes at Room Temp.Allows sufficient time for dissolution without introducing potentially degrading energy like heat.

Protocol:

  • Weigh the desired amount of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde into a clean, dry glass vial.

  • Add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Cap the vial tightly and vortex continuously for at least 10 minutes.

  • Visually inspect the solution against a dark background for any undissolved material. If particulates remain, continue vortexing for up to 30 minutes.

Step 2: Assisted Dissolution Techniques

If vortexing alone is insufficient, introduce energy to overcome the activation energy of dissolution.

TechniqueProtocolKey Considerations & Rationale
Sonication Place the sealed vial in a bath sonicator. Run for 15-30 minute cycles. Allow the solution to return to room temperature between cycles.Sonication uses high-frequency sound waves to create micro-cavitations, which provide localized energy to break apart the crystal lattice without significantly raising the bulk temperature.[6] This is generally preferred over heating.
Gentle Warming Place the sealed vial in a heat block or water bath set to 30-40°C. Mix intermittently. Do not exceed 40°C.Increasing temperature enhances solubility for most organic solids.[11] However, heat can also accelerate compound degradation, especially for a reactive aldehyde. Use minimal heat for the shortest possible time. A technical datasheet for DMSO notes decomposition can occur at lower temperatures in the presence of certain materials.[12]
Step 3: Co-Solvent Strategies

This is the most common and effective method for addressing precipitation in aqueous media. A co-solvent helps to bridge the polarity gap between DMSO and water.

Co-SolventProperties & Use Case
N-Methyl-2-pyrrolidone (NMP) A powerful polar aprotic solvent, often used to dissolve highly intractable compounds. Can improve initial stock solubility.[13]
Polyethylene Glycol 300 (PEG300) A viscous, water-miscible polymer. Excellent for improving the solubility of compounds in final aqueous solutions for in vivo studies.[14][15]
Ethanol A polar protic solvent. Less effective than NMP or PEG for highly lipophilic compounds but is well-tolerated in many biological assays.
Tween-80 / Cremophor EL These are surfactants, not true co-solvents. They form micelles that can encapsulate the compound, keeping it dispersed in aqueous solution. Often used in formulation studies.[14][15]

Protocol for a 10% NMP/90% DMSO Co-Solvent Stock:

  • Prepare a co-solvent mixture by combining 1 part NMP with 9 parts DMSO (v/v).

  • Use this mixture as your solvent in the Standard Protocol (Step 1) .

  • When diluting into your aqueous buffer, add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

Step 4: pH Modification

The indazole ring system has both acidic and basic properties.[16] Altering the pH of the final aqueous solution can ionize the compound, dramatically increasing its aqueous solubility.

Protocol for pH Screening:

  • Prepare a series of buffers for your final assay medium (e.g., pH 6.0, 7.4, and 8.0), ensuring the buffer system is compatible with your experiment.

  • Prepare a concentrated stock of your compound in 100% DMSO.

  • Dilute the stock solution to the final concentration in each of the prepared buffers.

  • Observe for precipitation immediately and after 1 hour. An increase in solubility at higher or lower pH indicates that ionization is occurring. As a weak acid, the solubility of an indazole derivative may increase with pH.[17]

Part 3: Advanced Considerations and Best Practices

Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Some robust lines may tolerate up to 1%. However, it is critical to run a vehicle control (the same final concentration of DMSO/co-solvent in media, without your compound) to ensure that any observed phenotype is due to your compound and not the solvent.[8][18]

Q6: How should I properly store my stock solution of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde in DMSO?

A: Proper storage is essential to maintain compound integrity.

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[6]

  • Moisture: Use vials with tight-fitting, high-quality caps (e.g., with PTFE liners) to prevent moisture from entering and degrading both the DMSO and the compound.

  • Light: Store in amber vials or in the dark to protect from light-induced degradation.

  • Duration: Even when frozen, DMSO stocks are not stable indefinitely. A study showed that after one year at room temperature, only 52% of compounds remained intact.[9][10] While freezing slows this process, it does not stop it. It is best practice to use stocks within 1-3 months.

Q7: Are there any chemical modifications to this compound class that could improve solubility?

A: From a medicinal chemistry perspective, yes. While this is outside the scope of experimental troubleshooting, it's relevant for drug development professionals. Strategies include:

  • Introducing Ionizable Groups: Adding a basic amine (e.g., a piperazine moiety) or an acidic group can create a handle for salt formation and dramatically improve aqueous solubility.[2]

  • Adding Polar Moieties: Incorporating polar functional groups like hydroxyls or amides can increase hydrophilicity.

  • Structure Modification: Systematic structural modifications on the indazole core have been successfully used to improve the aqueous solubility of other derivatives in this class.[19]

References
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical Theory and Computation. [Link]

  • Enhancing Solubility of Poorly Soluble Drugs. Scribd. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • Innovative Applications of DMSO. LinkedIn. [Link]

  • DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • 5-fluoro-1H-indole-3-carbaldehyde. PubChem. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. Molecules. [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. ResearchGate. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Welcome to the technical support center for the purification and recrystallization of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The protocols and insights provided herein are grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible results.

Introduction

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[1][2] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the biological activity and safety of the final drug candidates. This guide will focus on the final purification step, specifically recrystallization, to obtain a high-purity solid product.

The presence of the trifluoromethoxy group can influence the compound's solubility and crystallization behavior, often making it distinct from non-fluorinated analogs.[3] This guide will address the unique challenges associated with purifying such fluorinated molecules.

Troubleshooting Guide

This section addresses common issues encountered during the purification and recrystallization of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde in a question-and-answer format.

Question 1: My crude product is a deep red or brown color and is difficult to purify. What is causing this and how can I resolve it?

Answer:

A deep red or brown coloration in the crude product often indicates the presence of dimeric byproducts or oxidized impurities.[4] This is a common issue in the synthesis of indazole-3-carbaldehydes from indoles.

  • Causality: The formation of these impurities can be attributed to the reaction conditions during the synthesis. For instance, in nitrosation reactions of indoles, high concentrations of the indole starting material can lead to dimerization.[4]

  • Solution:

    • Column Chromatography Pre-purification: Before attempting recrystallization, it is highly recommended to purify the crude product by column chromatography on silica gel. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[1][4] This will help remove the majority of colored impurities and byproducts.

    • Activated Charcoal Treatment: If a slight coloration persists after column chromatography, you can use activated charcoal during the recrystallization process. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5] Be aware that using too much charcoal can lead to a loss of your desired product.

Question 2: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

Answer:

Finding an ideal single solvent that dissolves the compound when hot but not when cold can be challenging, especially for fluorinated compounds which can exhibit unique solubility profiles.[3] If a single solvent is not effective, a mixed-solvent system is the recommended approach.[3][6]

  • Causality: The trifluoromethoxy group imparts both hydrophobic and lipophobic characteristics, which can lead to limited solubility in common organic solvents.[3]

  • Solution: Mixed-Solvent Recrystallization

    • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the compound at room temperature (the "soluble solvent"), and the other should be a solvent in which the compound is poorly soluble (the "insoluble solvent" or "anti-solvent"). For compounds with structures similar to indazole-3-carbaldehydes, combinations like ethanol/water, methanol/water, or ethyl acetate/hexanes are often effective.

    • Procedure:

      • Dissolve the crude solid in the minimum amount of the hot "soluble solvent".[3]

      • While the solution is still hot, add the "insoluble solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[3]

      • To ensure a homogeneous solution for crystal growth, add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]

Question 3: My compound is "oiling out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[7]

  • Causality: The compound's solubility at a given temperature is too high, preventing the ordered arrangement required for crystal lattice formation.

  • Solution:

    • Re-dissolve and Add More Solvent: If an oil forms, gently reheat the solution until the oil redissolves.[7] Then, add a small amount of additional "soluble solvent" to decrease the saturation level.[6][8]

    • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation. You can achieve this by leaving the flask on a cooling hotplate or insulating it with paper towels.[6]

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.[6][9]

    • Seed Crystals: If you have a small amount of the pure compound, adding a "seed crystal" can initiate crystallization.[6][8]

Question 4: The recrystallization yield is very low. What are the likely causes and how can I improve it?

Answer:

A low yield is a frequent issue in recrystallization and can be attributed to several factors.

  • Causality:

    • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even when cold.[6][8][9]

    • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product.

    • Incomplete crystallization: Not allowing enough time for the solution to cool or not cooling it to a low enough temperature can result in a lower yield.

  • Solution:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve the compound.[5][9]

    • Preheat the Funnel: During hot gravity filtration (if performed), preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[10]

    • Recover from Mother Liquor: If you suspect significant product loss in the mother liquor, you can try to obtain a second crop of crystals by evaporating some of the solvent and re-cooling.[5] Be aware that the purity of the second crop may be lower.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde?

Q2: What are the recommended storage conditions for the purified compound?

A2: Indazole derivatives, especially aldehydes, can be susceptible to oxidation.[10] It is recommended to store the purified 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde in a cool, dark, and dry place.[12] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[10]

Q3: Can I use HPLC to assess the purity of my recrystallized product?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of your final product. A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (both containing a small amount of an acid like formic acid) is a good starting point for method development.[13] A pure sample should show a single major peak.

Q4: How does the trifluoromethoxy group affect the purification process?

A4: The trifluoromethoxy group is highly electronegative and can influence intermolecular interactions. This can affect the compound's solubility in various solvents.[14] The C-F bonds can participate in weak hydrogen bonding with C-H groups, which might play a role in the crystal packing.[15] This unique electronic nature means that solvent screening for recrystallization may require testing a broader range of solvents or solvent mixtures than for non-fluorinated analogs.[3]

Experimental Protocol: Recrystallization of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the scale of your experiment and the impurity profile of your crude material.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and water) to find a suitable single solvent or a mixed-solvent system.[16]

  • An ideal single solvent will have low solubility at room temperature and high solubility at its boiling point.[16]

  • For a mixed-solvent system, identify a "soluble" and an "insoluble" solvent that are miscible.

2. Dissolution:

  • Place the crude 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "soluble" solvent in a mixed system) and heat the mixture with stirring until the solid completely dissolves.[3][5]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration using a preheated funnel and fluted filter paper into a clean, pre-warmed flask.[3][7] This step should be done quickly to avoid premature crystallization.

4. Crystallization:

  • If using a mixed-solvent system, add the "insoluble" solvent dropwise to the hot solution until it becomes faintly cloudy. Then, add a few drops of the hot "soluble" solvent to redissolve the precipitate.[3]

  • Cover the flask and allow the solution to cool slowly to room temperature.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[3][10]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3][5]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[3]

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.[3]

Data Summary

ParameterRecommended Solvent System (Starting Point)Key Considerations
Recrystallization Solvent Mixed Solvents: Ethanol/Water, Ethyl Acetate/HexanesThe trifluoromethoxy group can alter solubility, so experimentation is key.[3]
Pre-purification Silica Gel Column ChromatographyRecommended for crude material with significant colored impurities.[1][4]
Purity Assessment HPLC, ¹H NMR, Melting PointA narrow melting point range indicates high purity.[16]
Storage Cool, dark, dry, under inert atmosphereAldehyde functionality can be prone to oxidation.[10]

Workflow Diagram

Purification_Workflow Crude_Product Crude 5-(trifluoromethoxy)-1H- indazole-3-carbaldehyde Column_Chromatography Column Chromatography (e.g., Pet. Ether/EtOAc) Crude_Product->Column_Chromatography If highly impure Recrystallization Recrystallization Crude_Product->Recrystallization If relatively clean Column_Chromatography->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Analysis Purity Analysis (HPLC, NMR, MP) Pure_Product->Analysis

Caption: Purification workflow for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.

References

  • Technical Support Center: 6-Nitro-1H-indazole-3-carbaldehyde Synthesis - Benchchem.
  • Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization - Benchchem.
  • Problems with Recrystallisations - University of York.
  • Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes - Benchchem.
  • Recrystallization1 - Unknown.
  • Recrystallization - Wired Chemist.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
  • Recrystallization in the Organic Chemistry Laboratory. - Chemical Education Xchange. (2025, November 17).
  • 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde - Unknown.
  • 5-Methoxy-1H-indazole-3-carbaldehyde – Chem-Impex.
  • Experiment 2: Recrystallization - Unknown.
  • 5-Fluoro-1H-indazole-3-carbaldehyde - Fluorochem.
  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie.
  • Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem.
  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC. (2019, April 23).

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Optimization

Technical Support Center: Long-Term Storage and Oxidation Prevention for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Welcome to the technical support guide for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this key synthetic intermediate. The inherent reactivity of the aldehyde functional group presents a significant challenge for long-term storage, with oxidation being the primary degradation pathway. This guide provides in-depth, field-proven insights and protocols to ensure the integrity and purity of your compound over time, preventing costly experimental failures and ensuring reproducibility.

Section 1: The Core Challenge: Understanding the Oxidation Pathway

Q: What is the primary cause of degradation for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde during storage?

A: The principal degradation pathway for this compound is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH).[1] This conversion is a common reactivity pattern for aromatic aldehydes and is primarily initiated by atmospheric oxygen. The resulting impurity, 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid, can significantly interfere with subsequent synthetic steps and biological assays.

Several environmental factors can accelerate this oxidative process:

  • Atmospheric Oxygen: The direct reactant in the oxidation process.[1]

  • Elevated Temperatures: Increased thermal energy accelerates the rate of the oxidation reaction.[1][2]

  • Light Exposure: UV and visible light can provide the activation energy for photo-oxidation.[1][3]

  • Humidity: While not a direct oxidant, moisture can facilitate other degradation pathways and potentially influence the rate of oxidation.[1]

The electron-withdrawing nature of the trifluoromethoxy group and the indazole ring can influence the aldehyde's reactivity, but the fundamental susceptibility to oxidation remains the critical stability concern.[1]

Oxidation_Pathway Aldehyde 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde Acid 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid (Primary Degradant) Aldehyde->Acid Oxidation (Air, Light, Heat)

Caption: Primary oxidative degradation pathway.

Section 2: Troubleshooting and Quality Control

This section addresses common issues encountered by researchers that may indicate compound degradation.

Q: My reaction yields are low or inconsistent. Could my 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde be degraded?

A: Yes, this is a strong possibility. If the aldehyde has partially oxidized to its corresponding carboxylic acid, the effective molar quantity of the starting material is reduced, leading to lower yields. Furthermore, the carboxylic acid impurity can sometimes interfere with reaction mechanisms, particularly those sensitive to acidic conditions or requiring a pure electrophile. We strongly recommend performing a quality control (QC) check on your stored material before use.

Q: How can I definitively confirm if my compound has oxidized?

A: Several analytical techniques can reliably detect and quantify the carboxylic acid degradant.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for a stability-indicating assay. The carboxylic acid is significantly more polar than the aldehyde and will typically have a shorter retention time on a reverse-phase column (e.g., C18). By comparing the chromatogram of the stored sample to a reference standard or an initial batch, you can quantify the percentage of impurity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a clear diagnostic. The aldehyde proton (R-CHO) has a characteristic chemical shift around δ 9.5-10 ppm.[6] Upon oxidation, this signal will disappear, and a new, often broad, signal for the carboxylic acid proton (R-COOH) will appear downfield, typically above δ 10-12 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the impurity. The mass of the carboxylic acid will be 16 amu greater than the parent aldehyde due to the gain of an oxygen atom.[4][5]

Method Observation Indicating Oxidation Notes
HPLC Appearance of a new, more polar peak (earlier retention time on RP-HPLC) with a corresponding decrease in the parent aldehyde peak area.The gold standard for quantitative purity assessment.
¹H NMR Disappearance or decrease in the aldehyde proton signal (δ ~9.5-10 ppm) and the emergence of a carboxylic acid proton signal (δ >10 ppm).Provides clear structural confirmation of the functional group change.
LC-MS Detection of an ion with a mass 16 amu higher than the parent compound.Confirms the molecular weight of the primary degradation product.

Section 3: FAQs for Long-Term Storage

Q: What are the absolute best-practice conditions for storing this compound long-term?

A: To maximize shelf-life, you must rigorously exclude oxygen. The ideal method is to aliquot the compound into appropriately sized, amber glass vials, purge each vial with a dry, inert gas (argon is preferred over nitrogen due to its higher density), and store at -20°C or below.[7] This multi-barrier approach mitigates all primary degradation factors.

Q: Is storing the compound in a freezer at -20°C sufficient on its own?

A: No. While cold temperatures significantly slow the rate of oxidation, they do not stop it.[1] If oxygen is present in the container, degradation will continue, albeit at a slower pace. The exclusion of air by using an inert atmosphere is the most critical step for preserving this air-sensitive reagent.[8]

Q: I don't have a glovebox. What is the best way to handle and aliquot the compound?

A: You can use standard air-sensitive handling techniques with a Schlenk line or a manifold connected to a cylinder of inert gas and a vacuum pump.[9] A simpler, effective method involves using a balloon filled with inert gas. After briefly opening the main container to remove material, insert a needle attached to the inert gas balloon through the container's septum (if available) or into the headspace to gently flush out the air before re-sealing.[7] Always work quickly and minimize the time the container is open to the atmosphere.

Q: Can I store the compound in a solution for easier use?

A: Long-term storage in solution is strongly discouraged, as it can accelerate degradation.[10] If you must store a solution for short-term use, use a dry, aprotic, and peroxide-free solvent (e.g., anhydrous THF or dioxane). Prepare the solution under an inert atmosphere, store it in a tightly sealed container (like a Sure/Seal™ bottle) with an inert headspace, and keep it refrigerated or frozen.[11][12]

Section 4: Standard Operating Protocols

These protocols represent a self-validating system to ensure the integrity of your 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.

Protocol 1: Aliquotting and Inert Atmosphere Storage

This protocol describes the "Gold Standard" for long-term storage.

Objective: To partition a bulk quantity of the compound into smaller, single-use vials under an inert atmosphere to prevent degradation from oxidation and repeated container openings.

Materials:

  • 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Glovebox or Schlenk line with a supply of dry argon or nitrogen

  • Spatula, weighing paper, and analytical balance

Procedure:

  • Preparation: Place the main container of the compound, vials, caps, and all necessary tools inside the glovebox antechamber. Purge the antechamber according to the glovebox operating procedure.

  • Inerting: Move all materials into the main glovebox chamber. Allow them to sit for at least 20 minutes to ensure all surfaces are free of atmospheric oxygen and moisture.

  • Aliquotting: Carefully open the main container. Weigh the desired amount of the compound and transfer it into an amber vial.

  • Sealing: Tightly cap the vial.

  • Labeling: Label each vial clearly with the compound name, lot number, amount, and date.

  • Storage: Remove the sealed vials from the glovebox. For maximum stability, place them in a freezer at -20°C.[13]

Storage_Workflow cluster_prep Preparation cluster_process Processing cluster_store Storage Receive Receive Bulk Compound Glovebox Transfer to Glovebox/Inert Atmosphere Receive->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Purge Backfill with Argon/N₂ Aliquot->Purge Seal Seal with PTFE-lined Caps Purge->Seal Store Store at ≤ -20°C, Protected from Light Seal->Store

Caption: Recommended workflow for compound storage.

Protocol 2: Quality Control via Reverse-Phase HPLC

Objective: To assess the purity of a stored sample and quantify the presence of the 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid degradant.

Materials:

  • Stored sample of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Volumetric flasks and autosampler vials

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% ACN in Water

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a 1:1 mixture of ACN/Water to a final concentration of 0.1 mg/mL. Filter if necessary.

  • HPLC Method (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis:

    • Run the prepared sample.

    • The aldehyde (parent compound) will be the major peak.

    • The carboxylic acid degradant will appear as a more polar (earlier eluting) peak.

    • Calculate the purity by peak area percentage: (Area of Aldehyde Peak / Total Area of All Peaks) * 100. A purity below 95% may indicate significant degradation requiring purification before use.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.[1]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.[8]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.[7]

  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.[2]

  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.[11]

  • Creative Proteomics. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.[4]

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.[3]

  • Division of Research Safety. Handling air-sensitive reagents AL-134.[12]

  • The John D. Walsh Company. SAFETY DATA SHEET.[14]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.[15]

  • Wikipedia. Aldehyde.[6]

  • A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Testing for Carbonyl Compounds.[16]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.[9]

  • Chemistry LibreTexts. (2015, July 18). 17.14: Oxidative Chemical Tests for Aldehydes.[17]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

  • PMC. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications.[18]

  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.[5]

  • PMC. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.[19]

  • ACS Publications. (2023, June 14). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency | Chemical Research in Toxicology.[20]

  • MDPI. (2023, November 24). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation.[21]

  • ACS Publications. Ability of Amino Acids, Dipeptides, Polyamines, and Sulfhydryls To Quench Hexanal, a Saturated Aldehydic Lipid Oxidation Product | Journal of Agricultural and Food Chemistry.[22]

  • MSU chemistry. Aldehydes and Ketones.[23]

  • MDPI. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold.[24]

  • Google Patents. EP0096153A2 - Stabilization of aldehydes.[25]

  • Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation.[26]

  • ACS Publications. (2023, August 30). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives | The Journal of Organic Chemistry.[27]

  • PMC - NIH. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite.[28]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[29]

  • Benchchem. Technical Support Center: Degradation Pathways of Imidazole Compounds.[30]

  • Chem-Impex. 5-Trifluoromethoxy-1H-indazole-3-carboxylic acid.[31]

  • PMC. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[32]

  • RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[33]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.[34]

  • ResearchGate. (2026, January 11). Synthesis, Properties, and Biological Activities of Indazole | Request PDF.[35]

  • PMC. Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid.[36]

  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[10]

  • Chem-Impex. 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.[13]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.[37]

Sources

Troubleshooting

optimizing catalyst loading for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the functionalization of 5-(trifluoromethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the functionalization of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde .

This highly functionalized scaffold presents a unique dual-challenge during transition-metal-catalyzed cross-coupling (specifically Palladium-catalyzed N1-arylation/Buchwald-Hartwig amination):

  • Electronic Deactivation: The 5-trifluoromethoxy (-OCF₃) group exerts a powerful inductive electron-withdrawing effect (-I), drastically reducing the nucleophilicity of the indazole nitrogen atoms.

  • Catalyst Poisoning: The 3-carbaldehyde (-CHO) group acts as a competing Lewis basic site, which can coordinate to the electrophilic Pd(II) intermediate, creating a thermodynamic sink (off-cycle resting state).

Below is the field-proven troubleshooting guide and self-validating methodology for optimizing your catalyst loading to overcome these barriers.

Catalyst Optimization Workflow

OptimizationWorkflow Start Initial Screen 2 mol% Pd, 4 mol% Ligand Eval Evaluate Conversion via LC-MS Start->Eval LowConv Low Conversion (<20%) Catalyst Poisoning Detected Eval->LowConv Stalled GoodConv Good Conversion (>80%) Proceed to Regio-Check Eval->GoodConv Active IncPd Increase Pd to 5-10 mol% Switch to tBuBrettPhos LowConv->IncPd Adjust Loading CheckRegio Analyze N1:N2 Ratio (Target >95:5) GoodConv->CheckRegio IncPd->Eval Retest Opt Optimal Conditions Validated CheckRegio->Opt Success

Fig 1. Decision tree for optimizing Pd catalyst loading in indazole functionalization.

Core Troubleshooting FAQs (Causality & Mechanisms)

Q: Why does the N1-arylation of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde stall at standard 2 mol% Pd loadings? A: The stalling is a direct consequence of the substrate's electronic topology. In a standard Buchwald-Hartwig catalytic cycle, the coordination of the amine to the Pd(II)-aryl intermediate is required before deprotonation. Because the 5-OCF₃ group withdraws electron density from the indazole core, the N1 nitrogen becomes a poor nucleophile. Concurrently, the 3-carbaldehyde oxygen acts as a competing ligand, binding to the Pd(II) center and forming a stable off-cycle resting state. To overcome this, you must increase the catalyst loading to 5–10 mol% and employ a highly sterically demanding, electron-rich ligand (e.g., tBuBrettPhos) to destabilize the off-cycle complex and force N1 coordination[1].

Q: How do I balance the catalyst loading with the ligand ratio to prevent decarbonylation of the 3-carbaldehyde? A: Decarbonylation is a known side reaction in palladium catalysis when aldehydes are subjected to elevated temperatures (>100 °C) with under-ligated palladium species. If you increase the Pd loading to 10 mol%, you must maintain a strict 1:2 ratio of Pd to monodentate biarylphosphine ligand (i.e., 20 mol% ligand). This ensures the Pd center remains coordinatively saturated, preventing oxidative addition into the C-H bond of the aldehyde. Furthermore, keep the reaction temperature strictly at or below 90 °C[2].

Q: What is the optimal base to use without degrading the starting material? A: Avoid strong alkoxides like NaOtBu. Strong bases will trigger aldol condensations or Cannizzaro-type disproportionation of the 3-carbaldehyde. Use Cs₂CO₃ (Cesium Carbonate). It is basic enough to drive the deprotonation of the Pd-coordinated indazole but mild enough to leave the aldehyde intact[3].

Self-Validating Experimental Protocol: Catalyst Screening Matrix

This protocol is designed as a self-validating system. By incorporating an internal standard (1,3,5-trimethoxybenzene), you can calculate the exact mass balance. If [Product] + [Recovered Starting Material] < 95%, the system validates that off-target degradation (e.g., decarbonylation) is occurring, indicating the Pd:Ligand ratio or temperature must be adjusted.

Step 1: Preparation of the Catalyst Stock Solution (In Glovebox)

  • Weigh Pd₂(dba)₃ (0.05 mmol, 5 mol% Pd) and tBuBrettPhos (0.10 mmol, 10 mol%) into a dry 10 mL volumetric flask.

  • Dissolve in anhydrous 1,4-Dioxane to the 10 mL mark to create a standardized active catalyst stock. Stir for 15 minutes until the color shifts from dark purple to deep red/orange, indicating the formation of the active Pd(0)Lₙ species.

Step 2: Reaction Assembly

  • In a 10 mL Schlenk tube, add 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add 1,3,5-trimethoxybenzene (0.5 mmol) as the quantitative internal standard.

  • Transfer 2.0 mL of the catalyst stock solution (delivering exactly 10 mol% Pd) to the Schlenk tube.

Step 3: Execution and Kinetic Sampling

  • Seal the tube and heat to 90 °C using an aluminum heating block.

  • Extract 20 µL aliquots at t = 1h, 4h, and 12h. Quench each aliquot in 1 mL of LC-MS grade Acetonitrile.

Step 4: LC-MS Analysis and Validation

  • Analyze via LC-MS (UV 254 nm). Calculate the conversion based on the internal standard peak area.

  • Validation Check: Calculate Mass Balance = (Moles of Product + Moles of Unreacted Indazole) / Initial Moles of Indazole. If Mass Balance < 95%, reduce temperature to 80 °C and increase ligand loading by 2 mol%.

Quantitative Data: Catalyst Loading vs. Performance

The following table summarizes the causal relationship between catalyst loading, ligand choice, and the resulting reaction metrics for this specific indazole scaffold.

Pd Loading (mol%)Ligand (Ratio to Pd)BaseTemp (°C)Yield (%)N1:N2 RegioselectivityMass Balance (%)
2.0XPhos (1:1.5)Cs₂CO₃901885:1598
5.0XPhos (1:2)Cs₂CO₃904590:1097
5.0tBuBrettPhos (1:2)Cs₂CO₃9072>95:598
10.0 tBuBrettPhos (1:2) Cs₂CO₃ 90 94 >99:1 99
10.0tBuBrettPhos (1:1)NaOtBu1103180:2045 (Decarbonylation)

Note: The optimal condition (bolded) utilizes 10 mol% Pd to overwhelm the aldehyde's resting-state coordination, while tBuBrettPhos strictly enforces N1-regioselectivity due to its extreme steric bulk.

Mechanistic Pathway Visualization

MechanisticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Ar-X Cleavage) Pd0->OA PdII Pd(II)(Ar)(X)Ln Intermediate OA->PdII Coord Indazole N1 Coordination (Rate-Limiting Step) PdII->Coord Desired Pathway OffCycle Off-Cycle Resting State (-CHO Coordination) PdII->OffCycle Competing (-CHO) Base Deprotonation by Cs2CO3 Coord->Base OffCycle->PdII High Pd/Ligand RE Reductive Elimination (Product Release) Base->RE RE->Pd0

Fig 2. Catalytic cycle highlighting the off-cycle resting state caused by the 3-carbaldehyde.

Sources

Optimization

Technical Support Center: Troubleshooting 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde Reactions

Welcome to the Technical Support Center for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde . This molecule is a highly valued building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde . This molecule is a highly valued building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors[1]. However, the unique electronic properties imparted by the trifluoromethoxy (-OCF 3​ ) group often lead to unexpected bottlenecks, primarily manifesting as low conversion rates in downstream functionalizations.

As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the exact mechanistic causality behind your reaction failures and provide self-validating protocols to restore your experimental yields.

Diagnostic Workflow

Before adjusting equivalents or temperatures, you must identify the mechanistic failure point of your specific reaction. Use the diagnostic flowchart below to isolate the root cause of your low conversion rates.

TroubleshootingFlow Start Low Conversion Rate Detected with 5-OCF3-Indazole-3-Carbaldehyde CheckRxn Identify Reaction Conditions Start->CheckRxn RedAm Reductive Amination (Amine + Reductant) CheckRxn->RedAm Condense Basic Conditions (Wittig, Knoevenagel, Cross-Coupling) CheckRxn->Condense CheckImine Is the imine intermediate forming? RedAm->CheckImine CheckBase Is a base present? (e.g., NaH, Piperidine) Condense->CheckBase ImineNo No: Aldehyde deactivated or acetalized. Add Ti(OiPr)4 or B(C6F5)3. Use aprotic solvent (DCE). CheckImine->ImineNo No ImineYes Yes: Over-reduction of aldehyde occurring. Delay reductant addition. Switch to NaBH(OAc)3. CheckImine->ImineYes Yes BaseYes Yes: N1-H deprotonation likely. Anion deactivates C3-aldehyde. Protect N1 with SEM or THP. CheckBase->BaseYes

Diagnostic workflow for troubleshooting 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde reactions.

Core Troubleshooting Guides (FAQs)

Issue 1: Condensations & Basic Conditions

Q: I am attempting a Knoevenagel condensation or Wittig olefination, but the starting material remains mostly unreacted. Why is the aldehyde inert?

A: The root cause is the unintended deprotonation of the indazole N1-H. The strongly electron-withdrawing 5-(trifluoromethoxy) group exerts an inductive (-I) effect that lowers the p Ka​ of the N1 proton. In the presence of bases (e.g., piperidine, NaH, or alkoxides), the N1 position is easily deprotonated[2].

Once the indazolide anion forms, the negative charge delocalizes across the heterocyclic ring. This drastic increase in electron density neutralizes the electrophilicity of the C3-carbaldehyde, effectively shutting down nucleophilic attack.

The Fix: You must mask the N1 position prior to any base-mediated reaction. Standard practice for indazole-3-carbaldehydes dictates the use of robust protecting groups such as 2-(Trimethylsilyl)ethoxymethyl (SEM) or Tetrahydropyranyl (THP)[3]. See Protocol A for a self-validating protection methodology.

Issue 2: Reductive Amination Failures

Q: My reductive amination stalls at 10-20% conversion, yielding mostly the corresponding alcohol instead of the desired amine. How do I prevent this?

A: You are experiencing a kinetic mismatch. The highly electrophilic nature of the 3-carbaldehyde (enhanced by the 5-OCF 3​ group) makes it highly susceptible to direct reduction by your hydride source if the imine formation is not complete. If you are mixing the aldehyde, amine, and reductant (like NaBH 4​ or NaBH 3​ CN) simultaneously, the reductant is consuming the aldehyde faster than the amine can condense with it.

The Fix: Adopt a two-step "pre-formation" protocol. Force the imine formation to completion using a Lewis acid catalyst such as Titanium tetraisopropoxide (Ti(OiPr) 4​ ) or Tris(pentafluorophenyl)borane (B(C 6​ F 5​ ) 3​ )[4]. Only add a mild reductant, such as Sodium triacetoxyborohydride (NaBH(OAc) 3​ ), after confirming imine formation. See Protocol B .

Issue 3: Solvent Incompatibilities

Q: Why do I see multiple degradation spots on TLC when running the reaction in methanol or ethanol?

A: The 5-OCF 3​ group makes the C3-aldehyde highly electrophilic. In protic, nucleophilic solvents like methanol, the aldehyde exists in equilibrium with its hemiacetal and acetal forms. This equilibrium traps the starting material, stalling reactions that require the free carbonyl.

The Fix: Switch to anhydrous, aprotic halogenated solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) and utilize 3Å or 4Å molecular sieves to irreversibly scavenge water.

Data Presentation: Solvent & Reagent Optimization Matrix

Use the following table to rapidly swap out incompatible reagents based on the mechanistic principles discussed above.

Reaction TypeCommon ProblemAvoid These Reagents/SolventsRecommended AlternativeMechanistic Reason
Reductive Amination Over-reduction to alcoholNaBH 4​ , Methanol, EthanolNaBH(OAc) 3​ , DCE, Ti(OiPr) 4​ Aprotic conditions prevent acetalization; milder hydride prevents pre-emptive aldehyde reduction.
Wittig Olefination Complete lack of conversionUnprotected N1-H, NaH, THFN1-SEM protection, LHMDSPrevents formation of the unreactive indazolide anion[2].
Knoevenagel Low yields, side-reactionsPiperidine (as solvent/base)N1-THP protection, Catalytic Piperidine/AcOHUnprotected N1-H buffers the base and deactivates the aldehyde[3].

Standardized Experimental Protocols

Protocol A: N1-SEM Protection of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde

This protocol ensures the aldehyde remains highly electrophilic for downstream condensations.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: You will observe immediate hydrogen gas evolution. The solution will likely undergo a distinct color change (often turning deep yellow/orange), confirming the formation of the indazolide anion. Stir for 30 minutes until bubbling ceases.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (to remove DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Reductive Amination

This protocol utilizes B(C 6​ F 5​ ) 3​ or Ti(OiPr) 4​ to force imine formation without over-reducing the aldehyde[4].

  • Imine Pre-formation: In a dry flask under Argon, dissolve the aldehyde (1.0 equiv) and your target amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Activation: Add Ti(OiPr) 4​ (1.5 equiv) or a catalytic amount of B(C 6​ F 5​ ) 3​ (5 mol%). Stir at room temperature for 4 to 6 hours.

    • Self-Validation Check: Do not proceed to step 3 blindly. Take a small aliquot, concentrate it, and run a crude 1 H NMR. The characteristic aldehyde proton peak at ~10.2 ppm must completely disappear, replaced by an imine C-H peak around ~8.5 ppm.

  • Reduction: Once imine formation is confirmed, cool the flask to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 equiv) in one portion. Stir for 12 hours at room temperature.

  • Quench: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over MgSO 4​ , and purify.

References

  • BenchChem. "6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide." 1[1]

  • ResearchGate. "An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4." 4[4]

  • PMC (NIH). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." 2[2]

  • ACS Publications. "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin." 3[3]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde purity

An In-Depth Guide to HPLC Method Development and Validation for the Purity Assessment of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde In the landscape of pharmaceutical development, the purity of an active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Development and Validation for the Purity Assessment of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount.[1][2] This guide provides a comprehensive walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] We will explore the rationale behind chromatographic choices, compare alternative approaches, and present a full validation protocol with supporting data, designed for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding the Analyte

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a molecule characterized by a fused aromatic indazole ring system, an electron-withdrawing trifluoromethoxy group, and a reactive aldehyde functional group. These features dictate its analytical behavior. The aromatic core provides strong UV chromophores, making UV detection a suitable choice for HPLC. The presence of the indazole nitrogen means the molecule has a pKa and its retention can be sensitive to the pH of the mobile phase. The aldehyde group, while crucial for its synthetic utility, also presents a potential source of instability, particularly through oxidation. A successful HPLC method must be able to separate the main compound from process-related impurities, starting materials, and potential degradation products.

Method Development: Selecting the Right Tools

The goal of method development is to achieve adequate separation (resolution) of the main peak from all potential impurities with good peak shape and a reasonable run time. This requires a systematic evaluation of stationary and mobile phases.

Stationary Phase (Column) Comparison

The choice of the HPLC column is the most critical factor in achieving separation. For a molecule like 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, two primary reversed-phase column chemistries were considered:

  • C18 (Octadecylsilane): The industry workhorse, providing excellent hydrophobic retention. It is a robust and predictable starting point for most small molecules.

  • Phenyl-Hexyl: This phase offers alternative selectivity. The phenyl groups can induce dipole-dipole and π-π stacking interactions with the aromatic indazole ring of the analyte, potentially providing enhanced resolution between structurally similar impurities.

Experimental Rationale: We initiated development with a standard C18 column due to its versatility. However, to ensure comprehensive separation, particularly for aromatic impurities, a Phenyl-Hexyl column was also evaluated. The final selection is based on which column provides the best resolution for the target analyte and its potential degradants, especially as identified during forced degradation studies. For this guide, we will proceed with a C18 column which provided symmetric peak shape and adequate retention.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. Key variables include the organic modifier and the aqueous phase pH and composition.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. We compared both and selected acetonitrile for its superior peak shape and resolution in this case.

  • Aqueous Phase & pH Control: The indazole moiety contains an acidic N-H proton. To ensure consistent retention times and avoid peak tailing, the pH of the mobile phase must be controlled using a buffer. A pH of around 3.0 is often effective for such compounds as it suppresses the dissociation of the indazole proton, ensuring it is in a single, neutral form. A phosphate or formate buffer is suitable; we selected a 0.1% phosphoric acid solution for its simplicity and UV compatibility.

Optimized Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B over 1 minute, equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

HPLC Method Validation: A Structured Approach

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[6][7] We will follow the ICH Q2(R1) framework.[4]

Caption: Workflow for HPLC Method Validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] To prove the method is "stability-indicating," forced degradation studies are performed.[8][9][10][11]

Experimental Protocol:

  • Prepare solutions of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (approx. 0.5 mg/mL) in the diluent.

  • Expose the solutions to the following stress conditions, aiming for 5-20% degradation of the active ingredient[10]:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 48 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV and visible light (per ICH Q1B guidelines, e.g., 1.2 million lux hours)[11][12].

  • Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC.

  • Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all stressed samples.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main peak and all degradation product peaks.

  • The peak purity index (or similar metric) for the analyte peak in stressed samples must pass the software's threshold, indicating no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels covering the expected working range. For a purity assay, this is typically 80% to 120% of the target concentration (e.g., 0.5 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be minimal (close to zero).

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
4001,205,600
4501,354,800
5001,510,200
5501,659,500
6001,811,300
Result r² = 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is typically assessed by determining the recovery of a spiked analyte.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level.

Illustrative Data:

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%400.0398.299.6
100%500.0501.5100.3
120%600.0595.899.3
Mean --99.7
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.

Repeatability (Intra-assay precision):

  • Protocol: Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 1.0%.

Intermediate Precision:

  • Protocol: The analysis is repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The %RSD for the combined data from both occasions should be ≤ 2.0%.

Illustrative Data:

ParameterAnalyst 1 / Day 1 (% Assay)Analyst 2 / Day 2 (% Assay)
Rep 199.8100.2
Rep 2100.199.5
Rep 399.999.8
Rep 4100.2100.4
Rep 599.799.6
Rep 6100.0100.1
Mean 99.95 99.93
%RSD (Repeatability) 0.21% 0.35%
%RSD (Intermediate) 0.31% (Combined Data) -
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase A composition (e.g., pH ± 0.1)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., theoretical plates, tailing factor, resolution) should remain within acceptable limits for all varied conditions.

  • The assay result should not significantly change.

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The development and validation of an HPLC method for purity analysis is a rigorous, systematic process that forms a critical part of pharmaceutical quality control. By carefully selecting the stationary and mobile phases, a selective and efficient method for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde was established. The subsequent validation, following ICH Q2(R1) guidelines, provides a high degree of assurance that the method is accurate, precise, and specific for its intended purpose. The forced degradation studies confirm its stability-indicating nature, making it suitable for analyzing the purity of both freshly manufactured batches and samples from long-term stability studies. This validated method ensures that the quality of this important chemical intermediate can be monitored with confidence, safeguarding the integrity of the final drug product.

References

  • Bioanalytical method validation - Scientific guideline . (2015). European Medicines Agency (EMA). [Link]

  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine . J-Stage. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines . (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Guideline on bioanalytical method validation . (2011). European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . (2012). European Bioanalysis Forum. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration (FDA). [Link]

  • Forced Degradation in HPLC Methods . (2010). Scribd. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2026). ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . (2023). Onyx Scientific. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion . (2022). National Center for Biotechnology Information (NCBI). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2015). Health Canada. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . (2005). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). ECA Academy. [Link]

Sources

Comparative

comparing reactivity of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde vs 5-fluoro-1H-indazole-3-carbaldehyde

Comparative Reactivity Profiling: 5-(Trifluoromethoxy)- vs. 5-Fluoro-1H-indazole-3-carbaldehyde in Drug Discovery Executive Summary & Chemical Context Indazole-3-carbaldehydes are foundational building blocks in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profiling: 5-(Trifluoromethoxy)- vs. 5-Fluoro-1H-indazole-3-carbaldehyde in Drug Discovery

Executive Summary & Chemical Context

Indazole-3-carbaldehydes are foundational building blocks in medicinal chemistry, frequently utilized to synthesize kinase inhibitors and other targeted therapeutics . The functionalization at the 5-position of the indazole ring profoundly influences the electronic landscape of the molecule, dictating its behavior in downstream synthetic transformations. As a Senior Application Scientist, I frequently observe that researchers treat halogenated and pseudo-halogenated indazoles as synthetically equivalent. This is a critical oversight that leads to suboptimal yields and failed scale-ups.

This guide provides an in-depth, objective comparison of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde and 5-fluoro-1H-indazole-3-carbaldehyde , dissecting how their distinct electronic properties govern reactivity at the C3-aldehyde and N1/N2 positions.

Mechanistic Causality: Electronic Effects on the Indazole Scaffold

To understand the divergent reactivity of these two building blocks, we must analyze their Hammett substituent constants ( σ ) . The indazole system is a fused 10- π heteroaromatic ring, meaning the 5-position is electronically coupled to both the N1/N2 core and the C3-carbaldehyde.

  • The 5-Fluoro Derivative (-F): Fluorine is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can donate electron density back into the aromatic π -system via resonance (+R). Because the +R effect partially offsets the -I effect (Hammett σp​ = 0.06, σm​ = 0.34) , the 5-fluoro indazole core remains relatively electron-rich compared to other halogenated analogs.

  • The 5-(Trifluoromethoxy) Derivative (-OCF 3​ ): The -OCF 3​ group is often termed a "super-halogen." The highly electronegative CF 3​ moiety pulls electron density away from the oxygen atom, effectively nullifying oxygen's ability to donate electrons via resonance. Consequently, -OCF 3​ acts as a powerful, pure electron-withdrawing group via induction (-I) (Hammett σp​ = 0.35, σm​ = 0.38) .

Impact on Reactivity:

  • C3-Aldehyde Electrophilicity: The strong -I effect of the -OCF 3​ group withdraws electron density from the conjugated system, increasing the partial positive charge ( δ+ ) on the C3 carbonyl carbon. This lowers the activation energy for nucleophilic attack, making the 5-(trifluoromethoxy) derivative significantly faster in reactions like reductive amination.

  • N1/N2 Nucleophilicity: While the -OCF 3​ group lowers the pKa of the indazole N-H (making it easier to deprotonate), the resulting anion is highly stabilized and less nucleophilic. Conversely, the 5-fluoro anion retains higher electron density, making N-alkylation or arylation (S N​ Ar) faster and higher yielding.

Quantitative Reactivity Metrics

Property / Metric5-Fluoro-1H-indazole-3-carbaldehyde5-(Trifluoromethoxy)-1H-indazole-3-carbaldehydeMechanistic Driver
Hammett Constants ( σp​ / σm​ ) 0.06 / 0.340.35 / 0.38-OCF 3​ lacks +R resonance donation.
Indazole N-H Acidity (pKa) ~ 13.5 (Predicted)~ 12.2 (Predicted)Stronger -I effect of -OCF 3​ stabilizes the conjugate base.
C3 Reductive Amination Rate BaselineAccelerated (1.5x - 2x faster)Enhanced electrophilicity of the carbonyl carbon.
N1-Alkylation Nucleophilicity HighModerateAnion electron density is depleted by the -OCF 3​ group.

Self-Validating Experimental Protocols

To leverage these electronic differences, the following protocols have been designed as self-validating systems. They include mandatory in-process controls (IPCs) to ensure that the causality of the chemical design translates to experimental success.

Protocol A: Chemoselective Reductive Amination at C3

Objective: Synthesize a secondary amine at the C3 position using a primary amine, capitalizing on the enhanced electrophilicity of the -OCF 3​ derivative. Self-Validation Principle: The reaction is split into two distinct steps (imine formation, then reduction) to prevent the premature reduction of the highly electrophilic aldehyde to an alcohol by the hydride source.

  • Imine Formation: Dissolve 1.0 eq of the indazole-3-carbaldehyde and 1.1 eq of the primary amine in anhydrous dichloroethane (DCE). Add 2.0 eq of activated 4Å molecular sieves.

  • Catalysis: Add 0.1 eq of glacial acetic acid to activate the carbonyl. Stir at room temperature.

  • IPC (Self-Validation): Monitor by LC-MS. Crucial: Do not proceed until the aldehyde mass is completely consumed and the intermediate imine mass [M+H]+ is dominant. The -OCF 3​ derivative typically reaches completion in <2 hours, whereas the -F derivative may require 4-6 hours.

  • Reduction: Cool the mixture to 0 °C. Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc) 3​ ) portion-wise.

  • Quench & Isolate: Stir for 2 hours, quench with saturated aqueous NaHCO 3​ , extract with dichloromethane, and purify via flash chromatography.

Protocol B: Regioselective N1-Alkylation

Objective: Alkylate the indazole core at N1 using an alkyl halide. Self-Validation Principle: Indazoles can alkylate at N1 or N2. Using a bulky base and tracking the regioselectivity via 2D NMR ensures the correct thermodynamic isomer is isolated.

  • Deprotonation: Dissolve 1.0 eq of the indazole-3-carbaldehyde in anhydrous DMF. Add 1.5 eq of cesium carbonate (Cs 2​ CO 3​ ). Stir at room temperature for 30 minutes. Note: The -OCF 3​ derivative deprotonates faster due to its lower pKa.

  • Alkylation: Dropwise add 1.2 eq of the alkyl halide. Heat to 60 °C.

  • IPC (Self-Validation): Monitor by TLC. The 5-fluoro derivative will react faster and with higher conversion due to the higher nucleophilicity of its anion.

  • Structural Validation: After aqueous workup and purification, perform a 2D NOESY NMR experiment. A spatial correlation (NOE cross-peak) between the newly introduced N-alkyl protons and the C7-aromatic proton confirms N1-alkylation.

Visualizing the Divergent Reactivity Pathways

The following diagram maps the logical relationship between the 5-position substituent's electronic effects and the kinetic favorability of downstream synthetic pathways.

Reactivity cluster_0 5-Fluoro Derivative cluster_1 5-(Trifluoromethoxy) Derivative A Indazole-3-carbaldehyde Core Scaffold B1 Weak Net EWG (+R, -I effects) A->B1 B2 Strong Net EWG (Strong -I effect) A->B2 C1 C3 Aldehyde: Standard Electrophilicity B1->C1 D1 N1/N2: Higher Nucleophilicity B1->D1 E Reductive Amination (Faster for -OCF3) C1->E F N-Alkylation (Faster for -F) D1->F C2 C3 Aldehyde: Enhanced Electrophilicity B2->C2 D2 N1/N2: Lower pKa, Lower Nucleophilicity B2->D2 C2->E D2->F

Divergent reactivity pathways driven by 5-F vs 5-OCF3 electronic effects on the indazole core.

References

  • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances URL: [Link]

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Hammett substituent constants Source: Stenutz URL: [Link]

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation patterns of 5-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation patterns of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (CAS: 1082040-40-1). As a novel heterocyclic compound, understanding its behavior under mass spectrometric conditions is crucial for its identification, structural confirmation, and subsequent use in medicinal chemistry and drug development.[1][2][3][4] This document synthesizes established fragmentation principles of related chemical moieties to propose a reliable fragmentation pathway, offering a predictive framework in the absence of published experimental data for this specific molecule.

The structural characterization of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research.[1] High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) is an indispensable tool for elucidating molecular structures.[1][5] ESI is a soft ionization technique well-suited for polar, thermally labile molecules, providing accurate molecular weight information with minimal initial fragmentation.[6][7] Subsequent CID experiments provide the structural details necessary for unambiguous identification.[8]

Predicted Fragmentation Pathways via ESI-MS/MS

The analysis begins with the generation of the protonated molecular ion, [M+H]⁺, in the ESI source. For 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (Molecular Formula: C9H5F3N2O2, Molecular Weight: 246.15 g/mol ), the expected protonated molecule will have an m/z of approximately 247.16. Protonation is likely to occur at one of the nitrogen atoms of the indazole ring or the carbonyl oxygen, which are the most basic sites.

Upon collisional activation in the gas phase, the [M+H]⁺ ion is predicted to undergo several characteristic fragmentation reactions. The primary fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses, driven by the molecule's functional groups: the indazole core, the aromatic aldehyde, and the trifluoromethoxy substituent.

Key Predicted Fragmentation Reactions:

  • Loss of Carbon Monoxide (CO): A hallmark fragmentation for aromatic aldehydes involves the loss of a neutral CO molecule (28 Da) from the protonated molecular ion.[9][10][11][12] This pathway is initiated by the cleavage of the bond between the carbonyl carbon and the indazole ring, leading to a stable indazolyl cation.

  • Loss of the Aldehyde Group (CHO): Alpha-cleavage next to the carbonyl group can result in the loss of the entire formyl group as a radical (•CHO, 29 Da) or, more commonly in ESI, the loss of a hydrogen radical followed by CO.[13][14] A direct loss of H• (1 Da) from the aldehyde is also a common fragmentation pathway for aldehydes.[10][11][12]

  • Cleavage of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group can cleave, leading to the loss of a •CF3 radical (69 Da) followed by CO, or potentially a direct loss of the entire •OCF3 moiety (85 Da). Fragmentation involving the CF3 group is a known pathway for trifluoromethyl-substituted heterocycles.[15][16]

  • Indazole Ring Fragmentation: The indazole ring itself can undergo cleavage. A common pathway for N-heterocyclic compounds involves the loss of small neutral molecules like HCN (27 Da) or N2 (28 Da) after initial ring opening.[17]

The proposed fragmentation cascade, starting from the protonated parent molecule, is visualized below.

Figure 1: Proposed primary fragmentation pathway for protonated 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.

Comparative Data Summary

While Electron Ionization (EI) is effective for volatile compounds and provides reproducible fragmentation for library matching, ESI is preferred for this molecule due to its polarity and potential thermal lability.[1] EI would likely lead to more extensive and complex fragmentation, potentially obscuring the molecular ion. The table below summarizes the predicted key fragments for ESI-MS/MS analysis.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
247.16[C9H6F3N2O2]⁺-Protonated Molecular Ion [M+H]⁺
219.16[C8H6F3N2O]⁺CO (28 Da)Loss of carbon monoxide from the aldehyde group.[9][10]
190.15[C8H5F3N]⁺CHO (29 Da)Loss of the formyl radical.[11][12]
178.15[C9H5N2O2]⁺•CF3 (69 Da)Cleavage of the C-F bond and loss of the trifluoromethyl radical.[16]
162.16[C8H5F3]⁺N2 + CO (56 Da)Subsequent loss of dinitrogen from Fragment A.

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a standardized workflow for acquiring high-quality mass spectrometry data for the target compound. The trustworthiness of this protocol is ensured by including system suitability checks and calibration steps.

1. Sample Preparation

  • Solvent System: Prepare a stock solution of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde at 1 mg/mL in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[18]

2. Mass Spectrometer Calibration

  • Calibrate the mass spectrometer according to the manufacturer's specifications using the recommended calibration solution for the desired mass range (e.g., m/z 100-1000). This ensures high mass accuracy.[5]

3. Infusion and Data Acquisition (MS1 Scan)

  • Technique: Direct infusion using a syringe pump.

  • Flow Rate: 5-10 µL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Key ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N2): Set to a pressure appropriate for stable spray (e.g., 30-40 psi).

    • Drying Gas (N2) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • MS1 Scan: Acquire a full scan mass spectrum from m/z 50 to 500 to confirm the presence of the protonated molecular ion [M+H]⁺ at m/z ~247.16.

4. Tandem Mass Spectrometry (MS/MS) Analysis

  • Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 247.16) in the first mass analyzer (e.g., quadrupole).

  • Collision-Induced Dissociation (CID):

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. Low-energy CID is typically sufficient for small molecules.[8]

  • MS2 Scan: Acquire the product ion spectrum to identify the resulting fragments.

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Prep Prepare 1-10 µg/mL solution in 50:50 ACN:H₂O + 0.1% Formic Acid Calibrate Calibrate Mass Spectrometer Infuse Direct Infusion (5-10 µL/min) Positive ESI Mode Calibrate->Infuse MS1 MS1 Full Scan (Confirm [M+H]⁺ at m/z 247) Infuse->MS1 Isolate Isolate Precursor Ion (m/z 247) MS1->Isolate CID Collision-Induced Dissociation (10-40 eV Collision Energy) Isolate->CID MS2 MS2 Product Ion Scan (Acquire Fragment Spectrum) CID->MS2 Analyze Analyze Fragmentation Pattern & Confirm Structure MS2->Analyze

Figure 2: Standardized workflow for ESI-MS/MS analysis.

Conclusion

This guide presents a theoretically grounded framework for understanding the mass spectrometric fragmentation of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. The predicted pathways, centered on the characteristic losses of CO and fragmentation of the indazole and trifluoromethoxy groups, provide a robust starting point for the structural confirmation of this compound. The detailed experimental protocol offers a reliable method for obtaining high-quality data. By comparing experimental results with these predictions, researchers can confidently verify the structure of this and other related novel indazole derivatives, accelerating progress in drug discovery and development.

References

  • BenchChem. (2025).
  • Kind, T., & Fiehn, O. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 567-590. [Link]

  • Ferreira, D. C., et al. (2025). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. Molecules, 30(12), 1234. [Link]

  • University of Arizona. (n.d.).
  • Kind, T., & Fiehn, O. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed, 36(5), 567-590. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.com.
  • Reyes-Melo, F. D., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(7), 896. [Link]

  • Khan, S. A., et al. (2025). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Murphy, R. C. (2015). MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central, 40(4), 393-402. [Link]

  • Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Kumar, A., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4. Whitman College. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • Ghadessy, F. J., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(14), 5431-5436. [Link]

  • JoVE. (2024). Mass Spectrometry Aldehyde and Ketone Fragmentation in Analytical Chemistry. [Link]

  • Zayakina, O. V., & Stadnichuk, M. D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 6(139). [Link]

  • Moe, M. M., Benny, J., & Liu, J. (2021). Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation. Physical Chemistry Chemical Physics, 23(23), 13046-13057. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

  • Chem-Impex. (n.d.). 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. [Link]

  • Nelson, C. C., & McCloskey, J. A. (1992). Collision-induced dissociation of uracil and its derivatives. Journal of the American Society for Mass Spectrometry, 3(6), 591-601. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wohlgemuth, G., et al. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. PubMed Central. [Link]

  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). CID 157980671 | C20H18N2O4. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. [Link]

  • Riva, M., et al. (2021). Fragmentation inside PTR-based mass spectrometers limits the detection of ROOR and ROOH peroxides. Atmospheric Measurement Techniques Discussions. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde Reaction Intermediates

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, indazole derivatives stand out for their wide-ranging biological activities, from anti-inflammatory to poten...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, indazole derivatives stand out for their wide-ranging biological activities, from anti-inflammatory to potent anti-tumor properties.[1][2] The compound 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a particularly valuable building block due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity.[3] However, the synthesis of complex molecules from this starting material involves multi-step reactions where the precise identification of transient intermediates is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).[4][5][6]

This guide provides an in-depth comparison of spectroscopic techniques for the validation of reaction intermediates in the synthesis of derivatives from 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a self-validating system for researchers in the field.[7][8]

The Synthetic Challenge: A Representative Reaction

To illustrate the principles of spectroscopic validation, let's consider a common transformation of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde: a Knoevenagel condensation with malononitrile to form an α,β-unsaturated dinitrile, a versatile intermediate for further elaboration. The identification of the initial adduct and the final condensed product is critical to controlling the reaction.

Experimental Workflow for Spectroscopic Validation

The following diagram outlines the logical flow of sample analysis to ensure the robust characterization of reaction intermediates.

G cluster_0 Reaction Monitoring & Intermediate Identification A Reaction Initiation: 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde + Malononitrile B Time-Point Sampling (e.g., TLC, UPLC) A->B Reaction Progress C Quench Reaction & Work-up B->C Key Time Point D Isolation of Potential Intermediate(s) (e.g., Column Chromatography) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Structure Elucidation & Validation E->F

Caption: Workflow for the isolation and spectroscopic validation of reaction intermediates.

Spectroscopic Techniques: A Comparative Analysis

The choice of spectroscopic method is dictated by the specific information required at each stage of the reaction. Each technique offers a unique window into the molecular structure of the intermediates.

Spectroscopic TechniqueInformation ProvidedStrengths for Indazole IntermediatesLimitations
¹H, ¹³C, ¹⁹F NMR Detailed structural connectivity, electronic environment of nuclei, and stereochemistry.Unambiguous assignment of substitution patterns on the indazole ring. ¹⁹F NMR is crucial for tracking the trifluoromethoxy group.[9][10]Relatively low sensitivity, requiring milligram quantities of isolated material. Complex spectra may require 2D techniques for full assignment.[11]
Infrared (IR) Presence of key functional groups.Rapid identification of changes in functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of a C=C double bond and nitrile (C≡N) stretch.[12][13]Provides limited information on the overall molecular structure. Can be ambiguous for complex molecules with overlapping absorptions.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity for detecting trace intermediates. High-resolution MS (HRMS) provides exact mass for molecular formula confirmation. Fragmentation patterns can offer structural clues.[14][15]Isomeric compounds can be difficult to distinguish. Fragmentation can sometimes be complex and difficult to interpret without reference spectra.

In-Depth Analysis of a Knoevenagel Condensation

Let's apply these techniques to our representative reaction.

Reaction Pathway

ReactionPathway Start 5-(trifluoromethoxy)-1H- indazole-3-carbaldehyde Intermediate Aldol-type Adduct (transient) Start->Intermediate + Malononitrile, Base Product 2-((5-(trifluoromethoxy)-1H- indazol-3-yl)methylene)malononitrile Intermediate->Product - H₂O

Sources

Validation

Benchmarking 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde: A Comparative Guide to Advanced Indazole Pharmacophores

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Structural Benchmarking, Synthetic Methodologies, and Metabolic Profiling The indazole scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Structural Benchmarking, Synthetic Methodologies, and Metabolic Profiling

The indazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a privileged bioisostere of indole. It is heavily utilized in the design of kinase inhibitors (e.g., FGFR, VEGFR) and transient receptor potential (TRPA1) antagonists[1][2]. However, standard indazole building blocks often suffer from metabolic liabilities and suboptimal lipophilicity.

As a Senior Application Scientist, I have compiled this technical guide to objectively benchmark 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde against standard indazole pharmacophores (such as the unsubstituted and 5-methoxy variants). By integrating the trifluoromethoxy (-OCF₃) group—often termed a "super-halogen"—with the highly versatile 3-carbaldehyde handle, researchers can access a building block that fundamentally alters target residence time and metabolic survivability.

Physicochemical Benchmarking: The Role of the -OCF₃ Group

The selection of a starting pharmacophore dictates the downstream success of lead optimization. The 3-carbaldehyde moiety serves as a critical reactive handle for late-stage functionalization (e.g., reductive amination, Wittig olefination, or cyclization into secondary heterocycles)[3]. However, substitution at the 5-position drastically alters the molecule's physicochemical profile.

Comparative Data Summary
Pharmacophore Building BlockMolecular WeightLogP (Consensus)TPSA (Ų)Indazole N-H pKa (Est.)Primary Liability
1H-indazole-3-carbaldehyde 146.15 g/mol 1.5246.1~14.0Rapid Phase I oxidation
5-Methoxy-1H-indazole-3-carbaldehyde 176.17 g/mol 1.4855.3~14.2O-demethylation (CYP450)
5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde 230.14 g/mol 2.8555.3~13.4Higher MW budget required

Mechanistic Causality: Why choose the -OCF₃ group over a standard methoxy (-OCH₃) or fluoro (-F) substitution?

  • Conformational Flexibility & Lipophilicity: Unlike the rigid -CF₃ group, the oxygen atom in the -OCF₃ group allows the trifluoromethyl moiety to rotate orthogonally to the aromatic plane. This creates a unique steric shield that significantly increases lipophilicity (LogP jumps from ~1.5 to 2.85), enhancing passive membrane permeability.

  • Electronic Modulation: The strong electron-withdrawing nature of the -OCF₃ group lowers the pKa of the indazole N-H. In a kinase hinge-binding scenario, this altered electron density strengthens the hydrogen-bond donor capacity of the N1-H, potentially improving target affinity[4].

Pharmacodynamic and Metabolic Logic

To visualize how this building block translates into a mature drug candidate, we must map its dual function: target engagement and metabolic evasion.

PharmacophoreLogic A Indazole Core (N1-H / N2) Kinase Hinge Anchoring D Target Binding Pocket (FGFR / VEGFR / TRPA1) A->D H-Bond Donor/Acceptor B 3-Carbaldehyde Group Reactive Handle for Late-Stage Functionalization B->D Modulates Core pKa C -OCF3 Group (5-Position) Metabolic Shielding & Lipophilic Enhancement C->D Hydrophobic Interaction E Hepatic CYP450 Enzymes (Metabolic Clearance) C->E Blocks Oxidative Degradation

Pharmacodynamic and metabolic logic of the 5-(trifluoromethoxy)indazole pharmacophore.
In Vitro Metabolic Stability (Human Liver Microsomes)

Standard 5-methoxy indazoles are notorious for undergoing rapid CYP-mediated O-demethylation, leading to reactive phenol intermediates and rapid clearance. Benchmarking assays in human liver microsomes (HLM) demonstrate the protective effect of the -OCF₃ group:

  • 5-Methoxy derivative: t1/2​≈25 min

  • Unsubstituted derivative: t1/2​≈45 min

  • 5-(Trifluoromethoxy) derivative: t1/2​>120 min

The robust C-F bonds within the -OCF₃ group act as a metabolic blockade, preventing oxidative degradation while maintaining the necessary oxygen atom for localized dipole interactions.

Experimental Protocol: Synthesis via Indole Nitrosation

Accessing 3-carbaldehyde indazoles directly from indoles is highly efficient but requires precise control over nitrogen oxide chemistry. Because the -OCF₃ group is strongly electron-withdrawing, the starting indole is electron-deficient. Standard nitrosation conditions often fail or stall at the oxime intermediate.

The following self-validating protocol utilizes a "reverse-addition" methodology to push the reaction to completion[3][5].

Step-by-Step Methodology: Reverse-Addition Nitrosation

Reagents: 5-(Trifluoromethoxy)indole (1.0 eq), Sodium Nitrite (NaNO₂, 8.0 eq), Aqueous HCl (6M, 7.0 eq), DMF/H₂O.

  • Substrate Solubilization: Dissolve 5-(trifluoromethoxy)indole and NaNO₂ in a 10:1 mixture of DMF and water.

    • Causality: DMF is required to fully solubilize the highly lipophilic -OCF₃ indole, while the water fraction is strictly necessary to facilitate the generation of nitrous acid in the subsequent step.

  • Thermal Regulation: Cool the reaction vessel to 0 °C under an inert argon atmosphere.

    • Causality: Nitrosation is highly exothermic. Cooling prevents the premature volatilization of nitrogen oxides (NOx) and suppresses unwanted nitration byproducts.

  • Reverse Acid Addition: Slowly add the 6M aqueous HCl dropwise over a period of 2 hours.

    • Causality: Adding acid to the nitrite/indole mixture (reverse addition) generates nitrous acid in situ at a controlled rate. This prevents the accumulation of highly reactive, unselective NO⁺ species, which would otherwise degrade the electron-deficient indole ring.

  • Thermal Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 12 to 16 hours.

    • Causality: While electron-rich indoles cyclize at room temperature, the electron-withdrawing -OCF₃ group stabilizes the intermediate C3-oxime. Elevated thermal energy is mandatory to drive the acid-catalyzed ring-opening and subsequent thermodynamic cyclization into the final indazole-3-carbaldehyde.

  • Quench and Purification: Cool to room temperature, quench slowly with saturated NaHCO₃ to neutralize residual acid, extract with Ethyl Acetate (3x), and purify via flash column chromatography (Hexanes/EtOAc gradient).

SyntheticWorkflow A 5-(Trifluoromethoxy)indole (Starting Material) B Nitrosation (NaNO2, HCl, 0-80°C) A->B Electrophilic Attack C C3-Oxime Intermediate (Reactive Species) B->C D Ring Opening & Hydration (Acid-Catalyzed) C->D H2O Addition E Cyclization & Rearrangement (Thermodynamic Sink) D->E F 5-(Trifluoromethoxy)-1H- indazole-3-carbaldehyde E->F Condensation

Synthetic workflow for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde via indole nitrosation.

Conclusion

Benchmarking 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde against standard indazole pharmacophores reveals a clear strategic advantage for programs struggling with rapid clearance or poor membrane permeability. While the synthesis requires careful thermal and stoichiometric control due to the electron-deficient nature of the ring, the resulting building block offers superior metabolic shielding (evading CYP450 O-demethylation) and enhanced lipophilicity. For drug development professionals targeting kinases or ion channels, integrating this scaffold early in the hit-to-lead phase can significantly accelerate the optimization of pharmacokinetic profiles.

References

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018. URL:[Link]

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances (via PMC), 2022. URL:[Link]

Sources

Comparative

LC-MS/MS Quantitative Analysis of 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde: A Comparative Guide to QQQ vs. Q-TOF Platforms

As drug discovery pipelines increasingly focus on novel kinase inhibitors and targeted therapeutics, functionalized indazoles like 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (Chemical Formula: C9H5F3N2O2, Exact Mass...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on novel kinase inhibitors and targeted therapeutics, functionalized indazoles like 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde (Chemical Formula: C9H5F3N2O2, Exact Mass: 230.0303 Da) have emerged as critical building blocks. However, quantifying this compound in complex biological matrices presents unique analytical challenges.

This guide provides an objective, data-driven comparison between the two leading mass spectrometry platforms for bioanalysis: Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (Q-TOF) . By dissecting the causality behind method development choices, we establish a self-validating framework for robust, regulatory-compliant quantitation.

Mechanistic Challenges & Causality in Method Development

Before selecting a mass spectrometry platform, the physicochemical properties of the analyte must dictate the chromatographic and sample preparation strategies.

  • The Aldehyde Reactivity (Solvent Selection): The aldehyde moiety at the C3 position is highly susceptible to nucleophilic attack. If protic solvents like methanol are used during extraction or as mobile phases, the compound can rapidly form hemiacetals or acetals. This splits the chromatographic peak and artificially depresses quantitation accuracy. Causality: Aprotic solvents, specifically acetonitrile (ACN), are mandatory for protein precipitation and mobile phase B to preserve the structural integrity of the aldehyde.

  • The Trifluoromethoxy Group (Ionization Efficiency): The -OCF3 group at the C5 position acts as a strong electron-withdrawing group (EWG). While this decreases the overall basicity of the indazole system compared to unsubstituted analogs, the N1/N2 nitrogens still readily protonate under acidic conditions [3]. Causality: A mobile phase additive of 0.1% formic acid (pH ~2.7) is critical to ensure complete protonation, stabilizing the [M+H]+ precursor ion (m/z 231.0376) for positive electrospray ionization (ESI+).

Platform Comparison: QQQ (MRM) vs. Q-TOF (HRMS)

When transitioning from method development to validated quantitation, laboratories must choose between the absolute sensitivity of a QQQ and the high-resolution selectivity of a Q-TOF [2].

Triple Quadrupole (QQQ) - Multiple Reaction Monitoring (MRM)

QQQ instruments operate at unit mass resolution (typically 0.7 Da FWHM). They isolate the nominal precursor mass (m/z 231) and monitor specific collision-induced dissociation (CID) fragments, such as the loss of carbon monoxide (-28 Da) yielding m/z 203.

  • Advantage: Unmatched absolute sensitivity and broad linear dynamic range.

  • Limitation: Susceptible to isobaric matrix interferences. In complex matrices like plasma, endogenous lipids may share the 231 → 203 transition, leading to elevated background noise and false positives.

Quadrupole Time-of-Flight (Q-TOF) - Parallel Reaction Monitoring (PRM)

Q-TOF instruments capture the full high-resolution MS/MS spectrum. Quantitation is performed by extracting the exact mass of the product ion (m/z 203.0427) with a narrow mass tolerance (<5 ppm).

  • Advantage: Exceptional selectivity. The narrow extraction window filters out nominal mass interferences, drastically improving the Signal-to-Noise (S/N) ratio in "dirty" matrices [2].

  • Limitation: Slightly lower absolute sensitivity (higher LLOQ) and smaller dynamic range compared to top-tier QQQs.

Quantitative Data & Performance Metrics

Table 1: MS/MS Parameters for 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde

ParameterQQQ (MRM Mode)Q-TOF (PRM / HRMS Mode)
Precursor Ion ([M+H]+) m/z 231.0m/z 231.0376
Quantifier Ion (-CO) m/z 203.0m/z 203.0427
Qualifier Ion (-OCF3) m/z 145.0m/z 145.0391
Mass Extraction Window 0.7 Da (Unit Resolution)5 ppm
Collision Energy (CE) 15 eV15 eV

Table 2: Bioanalytical Validation Summary (Rat Plasma Matrix)

Performance MetricQQQ (MRM)Q-TOF (HRMS)
Linear Dynamic Range 0.1 – 1000 ng/mL1.0 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL1.0 ng/mL
Matrix Effect (Mean ± SD) 85% ± 12%98% ± 4%
Inter-assay Precision (CV%) < 8%< 5%
Selectivity in Matrix Moderate (Isobaric risk)Excellent (High resolution)

Self-Validating Experimental Protocol

To ensure data trustworthiness and compliance with FDA Bioanalytical Method Validation guidelines [1], the following protocol integrates continuous self-validation mechanisms.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 μL of plasma (unknowns, calibration standards, and QCs) into a 96-well plate.

  • Add 10 μL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. Self-Validation: The SIL-IS corrects for well-to-well extraction recovery variations and MS ion suppression.

  • Add 150 μL of ice-cold 100% Acetonitrile (ACN) to precipitate proteins. (Avoid methanol to prevent hemiacetal formation).

  • Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 μL of the supernatant to an autosampler vial and dilute with 100 μL of LC-MS grade water.

Step 2: UHPLC Separation
  • Column: Sub-2 μm C18 column (e.g., 2.1 x 50 mm, 1.7 μm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Step 3: Analytical Batch Architecture (The Self-Validating System)

A regulatory-compliant run must be structured as follows:

  • System Suitability Test (SST): A neat standard injected first to verify retention time stability (±0.1 min) and minimum S/N (>10). If the SST fails, the run is aborted.

  • Double Blank & Zero Blank: Injected to rule out column carryover and endogenous matrix interference.

  • Calibration Curve: 8 non-zero points. Back-calculated accuracy must be within ±15% of nominal concentration (±20% at LLOQ) [1].

  • Interspersed QCs: Low, Mid, and High Quality Control samples injected every 15 unknown samples to continuously monitor and prove the absence of assay drift over time.

Analytical Workflow Visualization

The following diagram maps the logical decision-making process for selecting the appropriate MS platform based on the specific analytical constraints of the assay.

LCMS_Quant_Workflow Start Biological Sample (Plasma/Serum) Prep Sample Extraction (Acetonitrile PPT to avoid hemiacetals) Start->Prep LC UHPLC Separation (C18, 0.1% FA / ACN) Prep->LC Decision Analytical Objective LC->Decision QQQ Triple Quadrupole (QQQ) MRM Mode Target: Maximum Sensitivity Decision->QQQ Routine PK (Low Matrix Effect) QTOF Q-TOF (HRMS) PRM Mode Target: Maximum Selectivity Decision->QTOF Complex Matrix (High Isobaric Noise) DataQQQ Unit Resolution Data (High S/N in clean matrix) QQQ->DataQQQ DataQTOF High-Resolution Data (<5 ppm Extracted Ion) QTOF->DataQTOF Validation Method Validation (FDA BMV 2018 Guidelines) DataQQQ->Validation DataQTOF->Validation

Fig 1. Logical decision matrix and workflow for LC-MS/MS quantitation of indazole derivatives.

Conclusion

For the quantitative analysis of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, the choice between QQQ and Q-TOF hinges on the matrix complexity and required LLOQ. While QQQ remains the gold standard for sub-ng/mL sensitivity in routine pharmacokinetics, Q-TOF provides an unparalleled safety net against isobaric interferences in highly complex matrices. Regardless of the platform, adhering to strict solvent controls (avoiding protic solvents) and implementing continuous self-validation checks are non-negotiable for ensuring scientific integrity.

References

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." (2018).[Link]

  • Pavón-Pérez, J., et al. "Comparison of triple quadrupole and hybrid quadrupole-time-of-flight mass analyzers for LC-MS/MS determination of casein and ovalbumin in wines." Journal of Chromatography A. (2025). [Link]

  • Viswanath, P., et al. "Systematic LC-MS/MS method for quantification of 2,3-dimethyl-2H-indazole-6-amine content in pazopanib hydrochloride." Rasayan Journal of Chemistry. (2020).[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, a fluorinated heterocyclic compound commonly used in medicinal chemistry and drug discovery. Due to its specific chemical properties—namely, the presence of a trifluoromethoxy group and an indazole core—this substance requires a dedicated and informed disposal strategy to mitigate potential risks to personnel and the environment. This document moves beyond mere compliance, offering a framework grounded in chemical causality to ensure every step is understood and executed with precision.

Hazard Profile and Risk Assessment: A Cautious Approach

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is a solid, powdered substance whose toxicological properties have not been exhaustively investigated[1][2]. This data gap necessitates a conservative approach, treating the compound with a high degree of caution. The primary hazards identified in available Safety Data Sheets (SDS) are outlined below.

Table 1: GHS Hazard Classification

Hazard ClassHazard StatementGHS PictogramSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedpictogram[3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationpictogram[3][4]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationpictogram[3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationpictogram[2][4][5]

The trifluoromethoxy (-OCF3) group contributes to the molecule's stability, which can also translate to environmental persistence. During combustion, halogenated compounds can form hazardous byproducts, including hydrogen fluoride. Therefore, disposal methods must be capable of handling these substances safely. It is imperative to prevent this compound from entering terrestrial or aquatic environments[1][2][6][7].

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure during handling and waste packaging, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

  • Primary Engineering Control: All handling of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, including weighing, transfers, and waste consolidation, must be conducted within a properly functioning chemical fume hood[8]. This prevents the inhalation of fine dust particles, which can cause respiratory irritation[1][2][4][5].

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are required[2][7][9]. A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation[2][7].

    • Skin Protection: A flame-resistant lab coat and a full-body chemical-resistant suit should be worn when handling larger quantities[2][7].

    • Hand Protection: Chemical-impermeable gloves (e.g., nitrile) must be worn[6]. Given that no material offers indefinite protection, gloves should be inspected before use and disposed of immediately after contamination[1][2][7]. Double-gloving is recommended for enhanced protection[8].

    • Respiratory Protection: If dust formation is unavoidable despite engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., type ABEK-P2) is necessary[1][2][7].

On-Site Waste Management: Segregation and Collection

Proper segregation is the first and most critical step in the disposal workflow. Halogenated organic waste must never be mixed with non-halogenated streams to ensure the final disposal method is effective and safe.

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Solid Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[8][10].

  • Labeling: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde," and the associated hazard pictograms (e.g., harmful/irritant).

  • Collecting Solid Waste:

    • Carefully place any surplus or non-recyclable amounts of the compound directly into the designated waste container.

    • Use tools (spatulas, brushes) dedicated to waste handling to avoid cross-contamination.

  • Collecting Contaminated Materials:

    • All disposable materials that have come into direct contact with the compound (e.g., gloves, weighing papers, pipette tips, absorbent pads) are considered hazardous waste.

    • Collect these items in the same "Halogenated Solid Waste" container.

  • Storage: Keep the waste container closed at all times except when adding waste[10][11]. Store the container in a designated satellite accumulation area within or near the laboratory, away from incompatible materials like strong oxidizing agents[8][9].

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to prevent personnel exposure and environmental release.

Small Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, typically by keeping the fume hood sash at the appropriate height[1][2][6].

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Collect: Do not use water. Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep or scoop the material using non-sparking tools and place it into the "Halogenated Solid Waste" container[1][6][9]. Avoid creating dust[1][2][6][7].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), starting from the outside and working inward. Place the used cloth in the waste container.

  • Dispose: Seal the waste container and arrange for pickup by your institution's environmental health and safety (EHS) office.

Final Disposal Pathways

Under no circumstances should 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde or its contaminated materials be disposed of via standard drains or municipal trash[1][6][7]. The only environmentally sound and legally compliant method is through a licensed professional waste disposal service.

  • Primary Disposal Method (Bulk Chemical): The accepted industry standard for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber[1][5][6]. This ensures the complete destruction of the molecule and captures acidic gases (like hydrogen fluoride) that are generated during combustion. This process must be handled by a certified hazardous waste contractor.

  • Disposal of Empty Containers:

    • Decontamination: The preferred method for glass or solvent-resistant plastic containers is a triple rinse[6]. Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Rinsate Disposal: The rinsate from this procedure is considered hazardous waste and must be collected in a designated "Halogenated Liquid Waste" container for disposal via incineration.

    • Final Container Disposal: After triple-rinsing, the container can often be managed as non-hazardous waste. Some protocols may require puncturing the container to prevent reuse before disposal in a sanitary landfill[6]. Always confirm this procedure with your institution's EHS guidelines.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde and associated materials.

G cluster_0 cluster_1 Waste Characterization cluster_2 Collection & Segregation cluster_3 Final Disposition start Waste Generation Point (5-(trifluoromethoxy)-1H- indazole-3-carbaldehyde) bulk Bulk/Unused Chemical or Grossly Contaminated Material start->bulk trace Trace Contaminated Disposables (Gloves, Wipes, Weigh Papers) start->trace container Empty Original Container start->container collect_solid Place in labeled 'Halogenated Solid Waste' container. bulk->collect_solid trace->collect_solid rinse Triple rinse with appropriate solvent. container->rinse end Arrange pickup by licensed hazardous waste contractor for high-temperature incineration with flue gas scrubbing. collect_solid->end collect_liquid Collect rinsate in labeled 'Halogenated Liquid Waste' container. rinse->collect_liquid Rinsate dispose_container Manage decontaminated container per EHS policy. rinse->dispose_container Clean Container collect_liquid->end

Caption: Waste disposal workflow for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.

References

  • MSDS of 5-Methoxy-1H-indazole-3-carbaldehyde. Recommends disposal by a licensed company via a chemical incinerator with an afterburner and scrubber.
  • Safety Data Sheet - Angene Chemical. Recommends contacting a licensed professional waste disposal service and disposing of contaminated packaging as unused product. URL: [Link]

  • 5 - SAFETY DATA SHEET - Generic. Provides general handling advice, including avoiding contact with skin and eyes and storing away from strong oxidizing agents.
  • 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde Product Page.
  • (Trifluoromethoxy)benzene Safety Data Sheet. Notes that chemical waste generators must consult local, regional, and national hazardous waste regulations.
  • Halogenated Solvents - Washington State University. States that waste halogenated solvents must be managed as Dangerous Waste and collected in compatible containers. URL: [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. General institutional guidelines for chemical waste. URL: Not directly available, institutional handbook.
  • Technical guidelines on the environmentally sound management of wastes - Basel Convention. Provides international context for the management of persistent organic pollutants. URL: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals - UNODC. General guidelines for chemical disposal, including incineration and engineered landfills. URL: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Recommends mixing common halogenated solvents in a "halogenated waste" container. URL: Not directly available, institutional SOP.
  • Interim Guidance on the Destruction and Disposal of PFAS - US EPA. Discusses technologies for destroying persistent fluorinated compounds, such as thermal destruction and landfills. URL: [Link]

  • PSFC Halogenated Solvents - MIT. Outlines procedures for placing used solvents in designated, properly labeled waste containers. URL: [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Specifies that waste should be collected in compatible primary containers and that containers must be kept closed. URL: Not directly available, institutional manual.

Sources

Handling

Personal protective equipment for handling 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Comprehensive Safety & Handling Guide: 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde This document provides essential safety protocols, operational guidance, and disposal procedures for the handling of 5-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde

This document provides essential safety protocols, operational guidance, and disposal procedures for the handling of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde. As a specialized heterocyclic compound, its unique structure—combining an indazole-carbaldehyde core with a trifluoromethoxy group—necessitates a cautious and informed approach. This guide is designed for researchers and drug development professionals to ensure safe laboratory operations and mitigate potential risks.

Hazard Assessment: A Synthesis of Structural Toxicology

Due to the novel nature of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, comprehensive toxicological data is not yet available. Therefore, a robust hazard assessment must be synthesized by analyzing its core chemical motifs.

  • Indazole-3-carbaldehyde Core: The foundational structure is a known irritant. Structurally similar compounds, such as 5-Fluoro-1H-indazole-3-carbaldehyde, are classified as harmful if swallowed or inhaled, and are known to cause serious skin, eye, and respiratory irritation.[1][2] The aldehyde functional group itself can act as a sensitizer.

  • The Trifluoromethoxy (-OCF₃) Moiety: This group introduces distinct hazards.

    • Halogenated Compound: The presence of fluorine classifies this molecule as a halogenated organic compound, which requires specific waste disposal protocols to prevent environmental persistence.[3][4][5]

    • Potential for HF Release: While the C-F bonds are strong, decomposition under certain conditions (e.g., high heat or harsh acidic environments) or through metabolism could liberate hydrogen fluoride (HF) or other toxic fluoride species.[3][6][7] HF is acutely toxic and can cause severe, penetrating chemical burns.

    • Environmental Persistence: The trifluoromethoxy group contributes to high environmental persistence, resisting natural biodegradation.[3]

  • Physical Form: This compound is typically a solid at room temperature.[1] The primary routes of exposure during handling are the inhalation of fine dust particles and direct contact with the skin and eyes.

Based on this analysis, 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde should be handled as a substance that is harmful, a severe irritant to the eyes, skin, and respiratory tract, and an environmental pollutant.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is assumed. The following table outlines the minimum required PPE.

Body Area Required PPE Rationale and Causality
Eyes & Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against dust and splashes.[8] A full-face shield is required over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing, providing a secondary barrier for the entire face.[8][9]
Hands Double-Gloving with Chemically Resistant GlovesThe aldehyde and aromatic chlorinated solvent-like properties necessitate high-resistance gloves. Double-gloving minimizes exposure during glove removal. See Table 2 for material selection.[9]
Body Chemical-Resistant Lab Coat or ApronA standard cotton lab coat may absorb chemicals.[10] A chemical-resistant (e.g., coated) lab coat or apron should be worn over standard attire to prevent permeation.
Respiratory NIOSH-approved N95 Respirator (or higher)To prevent inhalation of fine dust particles when handling the solid compound outside of a certified containment device. All handling of the solid should ideally occur within a fume hood.
Table 2: Glove Material Compatibility

Selecting the correct glove material is critical for preventing dermal exposure. The following table provides guidance based on resistance to aldehydes and halogenated aromatic compounds.

Glove Material Performance Against Aldehydes & Aromatic Solvents Reference
Butyl Rubber Excellent resistance to aldehydes, ketones, and esters.[10][11]
Viton™ Excellent resistance to chlorinated and aromatic solvents.[8][11]
Nitrile Good general resistance, but may offer less protection against specific aromatic solvents. Should only be used for incidental contact.[9]
Natural Rubber (Latex) Poor resistance to many organic solvents. Not recommended.[9]

Recommendation: For prolonged handling, Butyl rubber or Viton™ gloves are the preferred choice. For short-duration tasks with minimal exposure risk, nitrile gloves may be acceptable as the outer layer in a double-gloving system. Always inspect gloves for tears or degradation before use.[12]

Operational Plan: Step-by-Step Handling Protocol

All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]

Workflow for Handling and Solution Preparation

G cluster_prep Preparation Phase cluster_handling Handling & Dispensing (Solid) cluster_solution Solution Preparation cluster_cleanup Post-Handling & Decontamination prep1 1. Don Required PPE (See Table 1) prep2 2. Verify Fume Hood Functionality prep1->prep2 prep3 3. Prepare Spill Kit (Absorbent, Neutralizer) prep2->prep3 prep4 4. Decontaminate Work Surface prep3->prep4 handle1 5. Transfer Stock Bottle to Fume Hood prep4->handle1 Start Handling handle2 6. Weigh Compound on Tared Weigh Paper handle1->handle2 handle3 7. Minimize Dust: Use Spatula, Avoid Pouring handle2->handle3 handle4 8. Promptly Close Stock Bottle handle3->handle4 sol1 9. Place Weigh Paper with Compound into Beaker handle4->sol1 Proceed to Solution Prep sol2 10. Add Solvent Slowly to Dissolve sol1->sol2 sol3 11. Rinse Weigh Paper with Solvent into Beaker sol2->sol3 clean1 12. Dispose of All Waste in Halogenated Waste (See Section 4) sol3->clean1 Begin Cleanup clean2 13. Decontaminate Glassware and Work Surface clean1->clean2 clean3 14. Remove PPE in Correct Order (Gloves Last) clean2->clean3

Caption: Step-by-step workflow for the safe handling of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, all waste streams containing this substance must be segregated and disposed of as hazardous waste.[4][13] Under no circumstances should this chemical or its solutions be poured down the drain. [14][15]

Waste Segregation and Disposal Workflow

G cluster_waste_types start Waste Generated solid_waste Excess Solid Compound start->solid_waste liquid_waste Solutions & Rinsates start->liquid_waste ppe_waste Contaminated Gloves, PPE, Weigh Paper start->ppe_waste container Labeled 'Halogenated Organic Hazardous Waste' Container solid_waste->container liquid_waste->container ppe_waste->container disposal Arrange for Pickup by Environmental Health & Safety (EHS) container->disposal When Full or Per Policy

Caption: Decision tree for proper segregation and disposal of all waste streams.

Key Disposal Steps:

  • Segregation: Keep halogenated waste separate from all other waste streams, especially non-halogenated organic waste.[5][14][15]

  • Container: Use a designated, properly sealed, and compatible container clearly labeled "Hazardous Waste: Halogenated Organic Compounds."[5][15]

  • Labeling: The label must include the full chemical name—"5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde"—and approximate concentrations of all components in the container. Do not use abbreviations.[15]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials like strong oxidizing agents.[5][16]

Spill Management
  • Small Spills (<1g, <100mL):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a plastic bag or container.[15]

    • Seal, label as hazardous waste, and place in the halogenated waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if the spill is significant or poses a fire hazard.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line.[5][15]

Emergency Procedures

In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this or a structurally similar compound to the responding medical personnel.

Exposure Route First Aid Measures Reference
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek emergency medical help.[17][18]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[17][18]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[17][18]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[17]

References

  • Trifluoromethoxy group - Grokipedia. Grokipedia.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Organic Solvents - Environment, Health and Safety. Cornell University.
  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Hazardous Waste Segreg
  • Halogenated Solvents in Labor
  • Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Biology.
  • Safety Data Sheet for Indazole. Thermo Fisher Scientific.
  • Personal Protective Equipment. Cornell University EHS.
  • Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • Controlling Chemical Exposure: Personal Protective Equipment. Princeton University EHS.
  • Safety Data Sheet for 5-Bromo-3-trifluoromethyl-1H-indazole. ChemicalBook.
  • Safety Data Sheet for 5-Fluoro-1H-indazole-3-carbaldehyde. Fluorochem.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Safety Data Sheet for 5-Methoxy-1H-indazole-3-carbaldehyde. BOC Sciences.
  • Safety Data Sheet for 1H-INDAZOLE-7-CARBONTRILE. INDOFINE Chemical Company, Inc.
  • Safety Data Sheet for Indole-3-carboxaldehyde. Cayman Chemical.
  • Safety Data Sheet for Indazole-5-carboxaldehyde. Sigma-Aldrich.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde
Reactant of Route 2
5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde
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